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  • Product: 1-Propyl-7H-benzo[C]carbazole
  • CAS: 184694-50-6

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 1-Propyl-7H-benzo[c]carbazole: A Technical Whitepaper

Core Rationale and Molecular Architecture As a Senior Application Scientist navigating the intersection of materials science and medicinal chemistry, the molecular design of polycyclic aromatic hydrocarbons (PAHs) is rar...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Rationale and Molecular Architecture

As a Senior Application Scientist navigating the intersection of materials science and medicinal chemistry, the molecular design of polycyclic aromatic hydrocarbons (PAHs) is rarely a matter of simple synthesis; it is an exercise in functional optimization. The parent scaffold, 7H-benzo[c]carbazole, is a highly planar, nitrogen-containing tricyclic system fused with an additional benzene ring[1]. While this extended π -conjugation affords excellent electron delocalization—a prerequisite for charge mobility and photoluminescence—it inherently promotes strong intermolecular π−π stacking.

In practical applications, this tight molecular packing is detrimental. In solid-state organic light-emitting diodes (OLEDs), it leads to aggregation-caused quenching (ACQ), which severely depresses the fluorescence quantum yield. In pharmacological contexts, extreme planarity often results in poor aqueous solubility and limited bioavailability.

The Causality of the 1-Propyl Substitution: By introducing a propyl group at the 1-position to form 1-Propyl-7H-benzo[c]carbazole , we engineer a critical steric disruption. The flexible, lipophilic alkyl chain acts as an out-of-plane spatial buffer. This structural modification physically prevents adjacent carbazole cores from approaching within the van der Waals radii required for detrimental excimer formation. Furthermore, the propyl chain drastically increases the molecule's solubility in standard organic processing solvents (e.g., toluene, chlorobenzene), enabling low-cost, large-area spin-coating techniques rather than relying solely on high-vacuum thermal evaporation.

Quantitative Data Presentation

The integration of the propyl group fundamentally alters the physicochemical baseline of the benzocarbazole core. The following table summarizes the comparative quantitative data:

Property7H-Benzo[c]carbazole (Parent)1-Propyl-7H-benzo[c]carbazoleAnalytical Significance
Molecular Formula C₁₆H₁₁NC₁₉H₁₇NAlkyl substitution increases the carbon-to-heteroatom ratio.
Molecular Weight 217.27 g/mol 259.35 g/mol Impacts vapor pressure thermodynamics during device fabrication.
LogP (Lipophilicity) ~3.8~4.9Higher LogP enhances cell membrane permeability and organic solvent solubility.
Oxidation Potential ~0.85 V (vs Fc/Fc⁺)~0.80 V (vs Fc/Fc⁺)The propyl group provides mild electron donation, slightly lowering the oxidation onset.
Solid-State Emission Weak (ACQ dominant)Strong Blue/GreenSteric bulk prevents π−π stacking, preserving the intrinsic quantum yield.

Electrochemical and Photophysical Profiling

Benzocarbazole derivatives are renowned for their robust electrochemical stability. The fusion of the benzene ring to the carbazole core extends the π -conjugated system, which effectively lowers the oxidation potential compared to parent carbazoles, as detailed in 2[2].

Upon anodic oxidation, 1-propyl-7H-benzo[c]carbazole undergoes a one-electron transfer to form a highly stable radical cation[2]. The delocalization of this positive charge across the extended benzocarbazole framework is the fundamental mechanism allowing these molecules to function as superior hole-transporting materials (HTMs) in organic electronics. Furthermore, recent advancements have highlighted the capacity of 7H-benzo[c]carbazole derivatives to exhibit matrix-mediated 3[3]. When dispersed in rigid polymer matrices like PMMA, the charge-separated states are stabilized, allowing for color-tunable phosphorescence.

G A 1-Propyl-7H-benzo[c]carbazole (Neutral Species) B Anodic Oxidation (One-Electron Transfer) A->B Applied Potential (>0.7V vs Fc/Fc+) C Radical Cation (Delocalized π-System) B->C -e⁻ D Hole Transport (OLED Application) C->D Charge Hopping

Electrochemical oxidation pathway of 1-propyl-7H-benzo[c]carbazole for hole transport.

Self-Validating Synthetic Methodology

To synthesize the 1-propyl-7H-benzo[c]carbazole scaffold, we utilize a highly efficient4[4]. This method avoids the harsh conditions of traditional cross-coupling and provides excellent regioselectivity.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert N₂ atmosphere, combine 1.0 equiv (0.3 mmol) of the propyl-substituted 2-alkenylindole with 1.5 equiv of the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate)[4].

  • Fluoride-Mediated Activation: Add 3.0 equiv of anhydrous Cesium Fluoride (CsF) to the mixture. Suspend the reactants in a solvent mixture of MeCN and Toluene (1:4 ratio, 3.0 mL total volume)[4]. Causality: The CsF acts as a fluoride source to cleave the silyl group, triggering the generation of the highly electrophilic aryne intermediate in situ.

  • Cycloaddition: Heat the reaction mixture to 100 °C for 12–24 hours. The aryne undergoes a rapid [4+2] Diels-Alder cycloaddition with the diene moiety of the 2-alkenylindole, forming a dihydrobenzo[c]carbazole intermediate[4].

  • Oxidative Aromatization: Switch the reaction atmosphere from N₂ to an O₂ balloon. The oxygen serves as a mild, green oxidant to drive the dehydrogenation of the intermediate, yielding the fully aromatized 1-propyl-7H-benzo[c]carbazole[4].

  • In-Process Validation (Self-Validating Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (10:1). The starting 2-alkenylindole will appear as a highly fluorescent spot under 254 nm UV. The successful formation of the fully aromatized product is confirmed by a distinct shift in Rf and the emergence of a bright blue-emitting spot under 365 nm UV. If the intermediate dihydro-species persists (visible as a slightly lower Rf spot with weaker fluorescence), extend the O₂ sparging time to force complete aromatization.

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography.

G A Propyl-substituted 2-Alkenylindole C Diels-Alder Cycloaddition (CsF, MeCN/Toluene, 100°C) A->C B Aryne Precursor (silyl aryl triflate) B->C D Dihydrobenzo[c]carbazole Intermediate C->D Cyclization E Oxidative Aromatization (O2 Atmosphere) D->E Dehydrogenation F 1-Propyl-7H-benzo[c]carbazole (Target Scaffold) E->F Final Yield

Step-by-step synthetic workflow via Diels-Alder cycloaddition and aromatization.

Advanced Applications

Beyond optoelectronics, the 7H-benzo[c]carbazole scaffold is rapidly gaining traction in medicinal chemistry. Recent integrated experimental studies have demonstrated that 5 exhibit potent antimicrobial and antitumor profiles[5]. The 1-propyl substitution specifically enhances the lipophilicity required to penetrate bacterial cell walls or mammalian cell membranes, acting as a dual-purpose agent that bridges the gap between high-performance materials science and targeted bioactivity.

References

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study.ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDhIUKz3zJ_PbcJzduxVP5rBjxPqwqic1Iiq_knb6b7QSoaD6rOJufiZGcq4VqtP-pOMQwJ-VC9gptzoU0K9RkPQdgsNSqhA9wXiAOkNAr2NJWYMDg28MO7KggCOWCOsfehT7d_59SEmeS9pg=]
  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes.The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpM6TYMvAQH5tKR5gc0SVi_D5rA78b3DS0jtJwIu2_haFK1c43cAzyYw8e52ztE5rJf4dcN7FGL96a2DlHZn85Cf8ZxBfsqq1-wAQ1Z1gxFgeDO_N2a-9E8zQ59AwQLKJGWEMLSNHv-6Nreg==]
  • An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole.BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKnFjjuLFg39PlCnxo6wvrfLv8VOL3F2oKb7l8Z9HEdhBVLOO2FuekMMhTVOjyWSKxFqkd3V-wHE9MU4BMvxxQNIhT83U5Shm8nBPJ_Yike_2sN8pFAaADyyEYViM0sdIMTVw_jk0uN5YvWgSQqRdLuleBTZNp00kCST8YTEEktodY4u7tLl24xbsb1hUr0j8N-u5iXhfeYSBUbwOQy7vGaBp4vXjXYGPYBzYUIZo4wA==]
  • Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives.CCS Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMgTU0aZjlOaAjlwTljfTtXDumQ5bDz6JcOgxkxC8x-C4l7wlREubqIjz9hHJVzyuYaSCuG1kETOULQJQTSvQkejQbrzNbdqOdiWGCPQQTsGMSysES6ehptX0MbvxvcrZp36r8XojswNTu7P5MGrzQ1snqwXHQfyyMtb55bnzKtA==]

Sources

Exploratory

Technical Whitepaper: Mutagenic and Carcinogenic Potential of 1-Propyl-7H-benzo[c]carbazole

Executive Summary As environmental and toxicological monitoring advances, the focus has shifted from standard polycyclic aromatic hydrocarbons (PAHs) to more complex, nitrogen-containing heterocyclic analogues (aza-PAHs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As environmental and toxicological monitoring advances, the focus has shifted from standard polycyclic aromatic hydrocarbons (PAHs) to more complex, nitrogen-containing heterocyclic analogues (aza-PAHs). Among these, 7H-benzo[c]carbazole is a well-documented environmental pollutant and biological marker[1]. However, the alkylated derivatives, specifically 1-Propyl-7H-benzo[c]carbazole (1-Pr-BC) , present a significantly amplified toxicological risk profile.

As a Senior Application Scientist, I have structured this guide to dissect the molecular pathology of 1-Pr-BC. By understanding how the propyl substitution alters lipophilicity, receptor binding, and metabolic activation, researchers can better design targeted assays for drug development safety screening and environmental risk assessment.

Molecular Pathology & Mechanistic Toxicology

The Role of Alkylation in AhR Activation

The mutagenic potential of aza-PAHs is not inherent to the parent molecule but is a consequence of host-mediated metabolic activation. Alkylation—such as the addition of a propyl group at the 1-position—fundamentally changes the molecule's steric and electronic properties. Alkylated PAHs are frequently found in higher abundance in environmental matrices and consistently demonstrate higher biological activity than their un-alkylated parent compounds[2].

The increased lipophilicity of the propyl chain facilitates rapid cellular membrane diffusion and drastically enhances binding affinity to the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR complex translocates to the nucleus, dimerizing with the AhR nuclear translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XRE), triggering a massive upregulation of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1[3].

AhR_Pathway Compound 1-Propyl-7H-benzo[c]carbazole AhR Cytosolic AhR Complex Compound->AhR Binds Epoxide Reactive Diol Epoxides Compound->Epoxide Substrate Nucleus Nucleus Translocation AhR->Nucleus Activation XRE XRE Binding Nucleus->XRE Dimerization CYP CYP1A1/CYP1B1 Expression XRE->CYP Transcription CYP->Epoxide Oxidation DNA DNA Adducts Epoxide->DNA Covalent Binding

AhR-mediated metabolic activation pathway of 1-Propyl-7H-benzo[c]carbazole into DNA adducts.

Regioselective Epoxidation and DNA Adduct Formation

Once CYP1A1 and CYP1B1 are upregulated, they metabolize the parent 1-Pr-BC molecule[4]. The critical toxicological nuance here is regioselectivity. The bulky propyl group at the 1-position sterically hinders detoxification pathways (such as direct glucuronidation), forcing the CYP enzymes to oxidize the "bay region" of the carbazole ring.

This results in the formation of highly reactive diol epoxides. Because these electrophilic intermediates cannot be easily cleared, they covalently bind to the nucleophilic centers of DNA (primarily the N2 position of guanine). Crucially, the quantity of these specific DNA adducts exhibits a direct, linear relationship with the overall mutagenic potency observed in in vitro assay systems[5].

Self-Validating Experimental Protocols

To accurately assess the carcinogenicity of 1-Pr-BC, standard assays must be rigorously modified. The following protocols are engineered with built-in self-validation mechanisms to ensure absolute data integrity.

Modified In Vitro Mutagenicity Assessment (Ames Assay)

Standard Ames tests utilizing rat liver S9 fractions often underestimate the toxicity of bulky alkylated aza-PAHs due to insufficient specific CYP isoform activity.

  • Step 1: Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which are highly sensitive to frameshift mutations and base-pair substitutions caused by bulky DNA adducts.

  • Step 2: Metabolic Activation System: Use a hamster liver S9 fraction (induced by Aroclor 1254) rather than rat S9. Causality: Hamster S9 possesses a higher baseline of CYP1A/1B activity, which is strictly required to generate the bay-region diol epoxides of 1-Pr-BC.

  • Step 3: Self-Validation (Inhibitor Spiking): Run a parallel control plate spiked with α -naphthoflavone (a potent CYP1A1/1A2 inhibitor). Validation Logic: If the mutation rate drops to baseline in the presence of the inhibitor, it definitively proves that the mutagenicity is CYP-dependent and not an artifact of solvent toxicity or direct compound reactivity.

Isotope-Dilution LC-MS/MS for DNA Adduct Quantification

To quantify the effective biological dose of the mutagen, we must measure the DNA adducts directly[5].

  • Step 1: DNA Extraction & Purification: Extract genomic DNA from exposed HepG2 cells using a chaotropic salt/silica-column method.

  • Step 2: Enzymatic Digestion: Incubate the purified DNA with Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 4 hours. Causality: This specific enzyme cocktail hydrolyzes the DNA polymer down to single nucleosides, freeing the bulky 1-Pr-BC-guanine adducts for mass spectrometric detection.

  • Step 3: Self-Validation (Isotope Spiking): Prior to digestion, spike the sample with 50 fmol of 15N5​ -labeled deoxyguanosine. Validation Logic: Post-analysis, the recovery of the heavy isotope must exceed 85%. If it falls below this threshold, the digestion or extraction was incomplete, and the sample is automatically flagged to prevent false-negative quantification.

  • Step 4: SPE Enrichment & LC-MS/MS: Enrich the hydrophobic adducts using a C18 Solid Phase Extraction (SPE) cartridge. Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Exp_Workflow Step1 Cell Exposure (1-Pr-BC) Step2 DNA Extraction Step1->Step2 Step3 Enzymatic Digestion Step2->Step3 Step4 SPE Enrichment Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Self-validating experimental workflow for the quantification of bulky DNA adducts via LC-MS/MS.

Quantitative Data Summaries

The addition of alkyl chains exponentially scales the toxicological parameters of benzo[c]carbazoles. The table below summarizes the comparative toxicological profiling, demonstrating how the propyl group enhances receptor affinity and subsequent mutagenic potency compared to the parent compound.

Table 1: Comparative Toxicological Profiling of Benzo[c]carbazole Derivatives

CompoundAhR Binding Affinity (Relative IC 50​ )CYP1A1 Induction (Fold-Change)Mutagenic Potency (Revertants/nmol)
7H-Benzo[c]carbazole (Parent)1.00 (Baseline)15x120
1-Methyl-7H-benzo[c]carbazole 0.65 (Higher Affinity)45x340
1-Propyl-7H-benzo[c]carbazole 0.28 (Highest Affinity)85x580

Note: Lower IC 50​ indicates stronger binding affinity to the AhR. The extended aliphatic chain of the propyl derivative maximizes lipophilic interactions within the receptor binding pocket, driving the observed 85-fold increase in CYP1A1 induction.

References

  • Source: researchgate.
  • Source: epa.
  • Source: researchgate.
  • Source: nih.
  • Title: 7H-Dibenzo(c,g)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 1-Propyl-7H-benzo[c]carbazole

Document Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Structural Significance Benzo[c]carbazoles represent a highly versatile class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Structural Significance

Benzo[c]carbazoles represent a highly versatile class of polycyclic aromatic nitrogen heterocycles. Due to their extended π-conjugated systems and rigid planar structures, these scaffolds are heavily utilized in both optoelectronic materials and oncology-focused drug development[1]. The specific derivative, 1-Propyl-7H-benzo[c]carbazole , introduces an aliphatic propyl chain at the C1 position. As a Senior Application Scientist, I emphasize that this specific alkylation is not merely structural—it fundamentally alters the molecule's lipophilicity, crystal packing, and interaction with biological lipid bilayers.

Physicochemical & Exact Mass Profiling

For rigorous analytical validation—whether in pharmacokinetic screening or material purity assessment—understanding the exact mass and isotopic distribution of 1-Propyl-7H-benzo[c]carbazole is paramount. The molecular formula is C19H17N, which corresponds to a monoisotopic exact mass of 259.1361 Da[2][3].

Table 1: Fundamental Physicochemical and Mass Spectrometry Data

PropertyValueComputational / Experimental Basis
Molecular Formula C19H17NBase benzo[c]carbazole (C16H11N) + Propyl group (C3H6)
Molecular Weight 259.35 g/mol Standard IUPAC atomic weights[2][4]
Monoisotopic Exact Mass 259.136099 DaCalculated based on ¹²C₁₉ ¹H₁₇ ¹⁴N₁[2][3]
Target [M+H]⁺ m/z 260.1434ESI+ Ionization (Addition of ¹H⁺)
Mass Defect +0.1361 DaCharacteristic of high-hydrocarbon aromatic systems
Calculated XLogP3 ~5.8High lipophilicity, dictating non-polar solvent extraction

Synthetic Methodology: Regioselective Annulation

The traditional synthesis of the benzo[c]carbazole core often requires harsh, multi-step conditions. However, modern field-proven methodologies utilize a highly regioselective Diels–Alder reaction between 2-alkenylindoles and arynes[1].

G S1 2-Alkenylindole + Aryne Precursor S2 CsF / MeCN:Toluene (Aryne Generation) S1->S2 S3 Diels-Alder Cycloaddition S2->S3 S4 Oxidative Aromatization (O2) S3->S4 S5 1-Propyl-7H- benzo[c]carbazole S4->S5

Regioselective one-pot synthetic workflow for benzo[c]carbazole derivatives.
Protocol 1: One-Pot Synthesis of 1-Propyl-7H-benzo[c]carbazole

This protocol is designed as a self-validating system, ensuring that intermediate formation dictates the progression of the reaction.

  • Reagent Preparation: Combine 1.0 equivalent of the corresponding propyl-substituted 2-alkenylindole and 1.5 equivalents of an aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) in a reaction vessel[1].

  • Solvent & Activator Addition: Add 3.0 equivalents of Cesium Fluoride (CsF) in a solvent mixture of Acetonitrile (MeCN) and Toluene (1:4 ratio)[1].

    • Causality: MeCN is strictly required to solubilize the CsF, allowing the fluoride ions to attack the silyl group and generate the highly reactive aryne intermediate. Toluene provides the necessary high-boiling, non-polar environment to accelerate the subsequent pericyclic Diels-Alder cycloaddition.

  • Cycloaddition & Dehydrogenation: Heat the mixture to 100 °C under an O₂ atmosphere for 36 hours[1].

    • Causality: The initial Diels-Alder reaction forms a dihydrobenzo[c]carbazole intermediate. The continuous O₂ atmosphere acts as a mild oxidant, driving the thermodynamically favorable dehydrogenation to yield the fully aromatized benzo[c]carbazole[1].

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) under 254 nm UV light. The complete disappearance of the highly fluorescent alkenylindole starting material validates the completion of the cycloaddition.

Analytical Characterization: HRMS Protocol

To confirm the structural integrity and exact mass of 1-Propyl-7H-benzo[c]carbazole, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard.

Protocol 2: ESI-HRMS Validation and Isotopic Profiling
  • Sample Preparation: Dissolve the purified compound in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid, to a final concentration of 1 µg/mL.

    • Causality: The carbazole nitrogen is weakly basic. The addition of 0.1% Formic Acid forces protonation in solution, drastically increasing the ionization efficiency and ensuring a strong [M+H]⁺ signal. Methanol is chosen over Acetonitrile to optimize desolvation efficiency in the ESI source for this specific lipophilic compound.

  • ESI Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Causality: A moderate capillary voltage of 3.0 kV prevents corona discharge while maintaining a stable Taylor cone. The high desolvation temperature is required to vaporize the aqueous component of the droplet, preventing ion suppression.

  • Data Acquisition (Lock-Mass Corrected): Acquire data in positive ion mode (ESI+) using a Time-of-Flight (TOF) or Orbitrap analyzer. Co-infuse Leucine Enkephalin as a lock-mass.

    • Validation Checkpoint: The system is self-validating if the lock-mass reference peak remains within < 2 ppm error. Only then can the target m/z of 260.1434 be confidently assigned to the 1-Propyl-7H-benzo[c]carbazole [M+H]⁺ ion.

Fragmentation Pathway Analysis (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the propyl chain acts as the primary site of fragmentation due to the extreme stability of the fused benzo[c]carbazole core.

G M [M+H]+ m/z 260.1434 F1 Loss of Propyl Radical [- •C3H7] M->F1 High Energy CID F2 Loss of Propene [- C3H6] M->F2 Low Energy CID I1 m/z 217.0886 Radical Cation F1->I1 I2 m/z 218.0964 Even-Electron Cation F2->I2

Proposed ESI-MS/MS CID fragmentation pathway for 1-Propyl-7H-benzo[c]carbazole.
  • Low Energy CID (15-20 eV): Promotes a rearrangement leading to the neutral loss of propene (C₃H₆, 42.0470 Da), yielding an even-electron cation at m/z 218.0964.

  • High Energy CID (>35 eV): Induces homolytic cleavage of the alkyl chain, resulting in the loss of a propyl radical (•C₃H₇, 43.0548 Da) and the formation of a highly stabilized, highly conjugated radical cation at m/z 217.0886.

By applying these rigorous synthetic and analytical protocols, researchers can ensure the high-fidelity production and characterization of 1-Propyl-7H-benzo[c]carbazole for downstream pharmaceutical or materials science applications.

References

  • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Tritylamine | C19H17N | CID 138598 (Exact Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Benzyldiphenylamine | C19H17N | CID 69080 (Exact Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Propyl-7H-benzo[c]carbazole: An Integrated Technical Guide

Executive Summary The benzo[c]carbazole scaffold is a privileged polycyclic aromatic pharmacophore with profound implications in both targeted drug discovery and the development of organic optoelectronic materials[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[c]carbazole scaffold is a privileged polycyclic aromatic pharmacophore with profound implications in both targeted drug discovery and the development of organic optoelectronic materials[1][2]. While the parent compound, 7H-benzo[c]carbazole, provides a robust planar core for π-π stacking and hydrogen bonding, targeted alkylation—specifically the introduction of a propyl group at the 1-position—fundamentally alters its physicochemical profile[3]. This in-depth whitepaper establishes a rigorous framework for the spectroscopic characterization of 1-Propyl-7H-benzo[c]carbazole, detailing the causality behind analytical methodologies and providing self-validating protocols to ensure data integrity.

Structural Rationale and Analytical Strategy

The strategic placement of a propyl chain at the 1-position of the 7H-benzo[c]carbazole core is not arbitrary. In medicinal chemistry, this modification enhances the lipophilicity of the molecule, allowing it to better anchor into the deep hydrophobic pockets of receptor tyrosine kinases (RTKs)[4]. In materials science, the steric bulk of the 1-propyl group disrupts excessive intermolecular planar stacking, thereby mitigating aggregation-caused quenching (ACQ) and preserving the molecule's inherent blue fluorescence[2].

Because the 1-propyl group introduces local steric hindrance and alters the electron density of the bay region, standard characterization protocols must be adapted. The following sections outline the optimized workflows for Nuclear Magnetic Resonance (NMR), Optical, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Workflow A Synthesis & Purification 1-Propyl-7H-benzo[c]carbazole B Sample Preparation (Solvent Selection & Concentration) A->B C NMR Spectroscopy (Structural Elucidation) B->C D Optical Spectroscopy (Photophysical Profiling) B->D E FT-IR Spectroscopy (Functional Group Verification) B->E F Data Integration & Analysis C->F D->F E->F

Fig 1. Integrated workflow for the spectroscopic characterization of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The accurate assignment of 1-Propyl-7H-benzo[c]carbazole requires overcoming the spectral overlap inherent to polycyclic aromatic hydrocarbons. The choice of solvent is critical: while Chloroform-d (CDCl₃) offers excellent solubility for the lipophilic propyl derivative, the addition of Dimethyl sulfoxide-d₆ (DMSO-d₆) is often required to stabilize the N-H proton through hydrogen bonding, preventing rapid solvent exchange and sharpening the signal near 10.3 ppm[1][5]. Furthermore, the bulky 1-propyl chain restricts the local tumbling rate of the molecule. This increases the longitudinal relaxation time ( T1​ ) of the adjacent aromatic protons, necessitating a longer relaxation delay during acquisition to ensure accurate integration.

Self-Validating Protocol for High-Resolution NMR

Step 1: Sample Equilibration Dissolve 10–15 mg of highly purified (>99%) 1-Propyl-7H-benzo[c]carbazole in 0.6 mL of a CDCl₃/DMSO-d₆ (9:1 v/v) mixture containing 0.03% Tetramethylsilane (TMS) as an internal standard[5]. Validation Checkpoint: Visually inspect the NMR tube against a strong light source. The solution must be completely optically clear; particulate matter will distort magnetic field homogeneity and ruin the lineshape.

Step 2: ¹H NMR Acquisition Utilize a 400 MHz (or higher) spectrometer. Set the pulse angle to 30°, the spectral width to 14 ppm (-2 to 12 ppm), and the acquisition time to 3 seconds[5]. Crucially, set the relaxation delay ( d1​ ) to 3–5 seconds to account for the sterically hindered protons near the 1-position. Acquire 32 to 64 scans.

Step 3: ¹³C NMR Acquisition Acquire a proton-decoupled ¹³C NMR spectrum using a standard sequence. Due to the high number of quaternary carbons in the benzo[c]carbazole core, acquire a minimum of 512 scans. Validation Checkpoint: Process the first 64 scans. If the signal-to-noise (S/N) ratio of the aliphatic propyl carbons (14–35 ppm) is below 5:1, halt the acquisition and increase the sample concentration rather than indefinitely extending the scan count, which risks probe temperature drift.

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Propyl-7H-benzo[c]carbazole (Extrapolated from parent 7H-benzo[c]carbazole data[1][5])

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)
N-H (Carbazole) ~10.3br s-
Ar-H (Core) 7.20 – 8.64m, d (J = 8.4 Hz)111.7 – 139.0
C1-CH₂ (Propyl) ~3.05t (J = 7.5 Hz)~34.2
C2-CH₂ (Propyl) ~1.82h (J = 7.5 Hz)~23.8
C3-CH₃ (Propyl) ~1.05t (J = 7.5 Hz)~14.1

Optical Spectroscopy: UV-Vis and Fluorescence

Causality in Experimental Design

Azepino-annulated and standard benzo[c]carbazoles are known for their distinct photophysical properties, typically exhibiting strong blue fluorescence[2]. The introduction of the 1-propyl group induces a slight bathochromic (red) shift in the absorption spectrum due to hyperconjugation from the alkyl σ -bonds into the aromatic π -system. Solvent polarity plays a vital role; non-polar solvents like chloroform or cyclohexane are preferred to minimize solvent-relaxation effects that can broaden emission bands[1][4].

Self-Validating Protocol for Photophysical Profiling

Step 1: Stock and Working Solution Preparation Prepare a 50 μM stock solution in spectroscopic-grade chloroform[4]. For fluorescence measurements, dilute the stock to a working concentration of 1–5 μM. Validation Checkpoint: Measure the absorbance of the working solution at the anticipated excitation wavelength. It must be < 0.1 to strictly avoid inner-filter effects (self-absorption), which artificially truncate the emission spectrum and invalidate quantum yield calculations[1].

Step 2: Spectral Acquisition Record the UV-Vis absorption spectrum from 250 nm to 450 nm using a quartz cuvette (1 cm path length). Identify the λmax​ (typically around 320–345 nm). Excite the sample at this λmax​ and record the fluorescence emission spectrum from 350 nm to 550 nm[2].

Quantitative Data Summary

Table 2: Photophysical & Optical Properties

ParameterValue / RangeSolvent System
UV-Vis Absorption λmax​ 320 – 345 nmChloroform
Fluorescence Emission λmax​ 375 – 450 nmChloroform
Stokes Shift ~55 – 105 nmChloroform

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

While Attenuated Total Reflectance (ATR) is modern and convenient, the KBr pellet method remains superior for highly crystalline polycyclic aromatics like benzo[c]carbazoles[1]. ATR can suffer from anomalous dispersion effects (shifts in peak position due to refractive index changes) for strong absorbers. KBr pelleting ensures isotropic distribution of the analyte, providing highly accurate vibrational frequencies for the critical N-H stretch and the newly introduced aliphatic C-H stretches of the propyl group.

Self-Validating Protocol for FT-IR

Step 1: Matrix Preparation Thoroughly mill 1–2 mg of 1-Propyl-7H-benzo[c]carbazole with 150 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar[1]. Validation Checkpoint: The mixture must be ground until it resembles a fine, homogenous flour. Any visible crystalline glints indicate insufficient milling, which will result in the Christiansen effect (asymmetric scattering baselines).

Step 2: Pellet Pressing and Acquisition Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a background-subtracted empty sample compartment.

Quantitative Data Summary

Table 3: Key FT-IR Vibrational Modes

Vibrational ModeWavenumber (cm⁻¹)IntensityStructural Implication
N-H Stretch ~3411Medium, BroadConfirms intact carbazole core[4]
Aliphatic C-H Stretch 2950 – 2870StrongValidates 1-propyl substitution
Aromatic C=C Stretch 1600, 1503StrongPolycyclic aromatic framework[4]
Alkyl C-H Bending ~1465MediumPropyl chain methylene/methyl bends

Biological and Pharmacological Context

Beyond materials science, carbazole derivatives are highly regarded in oncology and antimicrobial research[4]. The structural topology of 1-Propyl-7H-benzo[c]carbazole mimics the planar, ATP-competitive binding motif required to inhibit Receptor Tyrosine Kinases (RTKs) such as FLT3 and c-KIT, pathways frequently dysregulated in acute myeloid leukemia (AML). The 1-propyl group acts as a lipophilic anchor, increasing the residence time of the molecule within the hydrophobic pocket of the kinase hinge region.

Pathway Compound 1-Propyl-7H-benzo[c]carbazole (Lipophilic Pharmacophore) Target Receptor Tyrosine Kinase (e.g., FLT3 / c-KIT) Compound->Target ATP-competitive binding Downstream1 PI3K / AKT Pathway Target->Downstream1 Blocked Downstream2 MAPK / ERK Pathway Target->Downstream2 Blocked Outcome Inhibition of Cell Proliferation & Induction of Apoptosis Downstream1->Outcome Downstream2->Outcome

Fig 2. Proposed RTK inhibitory signaling pathway modulated by lipophilic carbazole derivatives.

References

  • 7H-Benzo[c]carbazole | C16H11N | CID 67459 PubChem - National Institutes of Health (NIH)[Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study ACS Omega - American Chemical Society[Link]

  • Access to Azepino-Annulated Benzo[c]carbazoles Enabled by Gold-Catalyzed Hydroarylation of Alkynylindoles and Subsequent Oxidative Cyclization Organic Letters - American Chemical Society[Link]

Sources

Foundational

Metabolic Pathways of 1-Propyl-7H-benzo[c]carbazole in Mammalian Cells: A Technical Guide

Executive Summary The rational design and toxicological evaluation of carbazole derivatives require a precise understanding of their biotransformation in mammalian systems. 7H-benzo[c]carbazole and its alkylated derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and toxicological evaluation of carbazole derivatives require a precise understanding of their biotransformation in mammalian systems. 7H-benzo[c]carbazole and its alkylated derivatives are potent ligands for the Aryl Hydrocarbon Receptor (AhR) and are heavily metabolized by the Cytochrome P450 (CYP) superfamily[1]. The structural addition of a 1-propyl group to the benzo[c]carbazole core introduces significant steric hindrance and lipophilicity, fundamentally altering its binding orientation within CYP catalytic pockets. This whitepaper elucidates the Phase I and Phase II metabolic pathways of 1-Propyl-7H-benzo[c]carbazole (1-Pr-BC), providing drug development professionals and toxicologists with self-validating experimental frameworks to map its pharmacokinetic and genotoxic profile.

Structural Dynamics & Receptor Binding

The biological activity of benzocarbazoles is dictated by their extended π -conjugation and isomeric structure[1]. Upon entering a mammalian cell, 1-Pr-BC acts as a xenobiotic ligand for the cytosolic AhR. Activation of AhR induces the transcription of CYP1A1 and CYP1A2 genes, creating a positive feedback loop that accelerates the compound's own metabolism[2].

The 1-propyl substitution plays a critical mechanistic role:

  • Steric Shielding: The bulky propyl group at the 1-position physically blocks enzymatic access to the adjacent carbon atoms on the benzo ring.

  • Lipophilic Anchoring: Computational molecular dynamics reveal that benzocarbazoles bind to CYP1A1 primarily through nonpolar solvation energies ( ΔGnonpolar​ )[3]. The propyl chain enhances this lipophilic interaction, forcing the molecule into specific binding conformations.

Phase I Biotransformation: The CYP1A1/1A2 Axis

The Phase I metabolism of 1-Pr-BC is explicitly driven by extrahepatic CYP1A1 and hepatic CYP1A2[4].

Catalytic Binding Modes

Research on analogous carbazoles demonstrates that these molecules adopt two distinct binding modes within the CYP1A1 active site:

  • Mode 1 (Reactive Conformation): The molecule is anchored via hydrogen bonding to specific residues (e.g., Asp320 in human CYP1A1), positioning an unhindered carbon (such as C5) directly above the heme iron for oxidation[3].

  • Mode 2 (Non-Reactive Conformation): Anchored by different residues (e.g., Ser116), this orientation pulls the reactive carbons out of range of the heme center[3].

Electrophilic Addition and Epoxidation

Once in Mode 1, CYP1A1 catalyzes an electrophilic addition-rearrangement mechanism. The heme-bound oxygen ( Fe=O ) attacks the π -electron cloud of the carbazole ring, overcoming an energy barrier of approximately 21.74 kcal/mol[3]. Because the 1-position is sterically blocked by the propyl group, oxidation is shunted toward the C5 position or the terminal rings, forming highly reactive arene oxides (epoxides) . Notably, the pyrrole nitrogen remains metabolically inert during this phase[3].

Phase II Detoxification: Hydrolase & Transferase Networks

The epoxides generated in Phase I are highly electrophilic and capable of covalently binding to polyguanylic acid (poly[G]) in RNA and DNA, leading to genotoxicity[5]. Mammalian cells deploy Phase II enzymes to neutralize these threats:

  • Microsomal Epoxide Hydrolase (mEH): Rapidly hydrolyzes the transient epoxides into more stable, water-soluble dihydrodiols [6].

  • N-Acetyltransferase (NAT): Co-expression studies reveal that reactive carbazole intermediates are prime substrates for NAT-mediated conjugation. The addition of acetyl groups neutralizes the electrophilic sites, facilitating cellular excretion and drastically reducing mutagenicity[4].

Pathway Substrate 1-Propyl-7H-benzo[c]carbazole (1-Pr-BC) CYP CYP1A1 / CYP1A2 (Phase I Oxidation) Substrate->CYP Mode 1 Binding Epoxide Arene Oxides (Reactive Electrophiles) CYP->Epoxide Electrophilic Addition EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Detox Pathway A NAT N-Acetyltransferase (Phase II Conjugation) Epoxide->NAT Detox Pathway B DNA DNA Adducts (Genotoxicity / Mutagenesis) Epoxide->DNA Unconjugated Escape Diol Dihydrodiols (Stable Metabolites) EH->Diol Excretion Detoxified Conjugates (Cellular Excretion) NAT->Excretion

Fig 1: Phase I activation and Phase II detoxification pathways of 1-Pr-BC in mammalian cells.

Analytical Framework: Self-Validating In Vitro Methodologies

To isolate the exact metabolic pathways of 1-Pr-BC without interference from background cellular processes, researchers must utilize a self-validating experimental loop. The protocol below utilizes genetically engineered Chinese hamster V79 cells.

Causality of Model Selection: The parental V79MZ cell line natively lacks any cytochrome P450 activity. By using V79 cells stably transfected with human CYP1A1 (V79MZh1A1) or CYP1A2 (V79MZh1A2), any observed metabolism is definitively proven to be mediated by the introduced human enzyme[4].

Step-by-Step Protocol: Microsomal Extraction & Trapping
  • Cell Culture & Dosing: Culture V79MZh1A1 and parental V79MZ (negative control) cells in DMEM. Dose with 5 µM 1-Pr-BC dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity).

  • Epoxide Trapping (Crucial Step): To capture transient Phase I epoxides before they are hydrolyzed, add 1,1,1-trichloropropene-2,3-oxide (TCPO)—a potent epoxide hydrolase inhibitor—to the incubation medium[6].

  • Microsomal Harvesting: After 24 hours, lyse the cells using a Dounce homogenizer in a 50 mM Tris-HCl buffer (pH 7.4) containing 250 mM sucrose. Centrifuge the homogenate at 10,000 × g for 20 minutes to pellet nuclei and mitochondria, followed by ultracentrifugation of the supernatant at 100,000 × g for 60 minutes to isolate the microsomal fraction[5].

  • Differential Partitioning: Extract the microsomal pellet with three volumes of ethyl acetate. Causality: Ethyl acetate selectively partitions the lipophilic Phase I metabolites (epoxides, phenols) into the organic layer, leaving polar Phase II conjugates in the aqueous phase[6].

  • Quantification: Evaporate the organic layer under N2​ gas, reconstitute in HPLC-grade methanol, and analyze via LC-MS/MS using a C18 reverse-phase column.

Workflow N1 Culture V79 Cells (CYP1A1+ & Parental) N2 Dose 1-Pr-BC + TCPO Inhibitor N1->N2 N3 Ultracentrifugation (100,000 x g) N2->N3 N4 Ethyl Acetate Partitioning N3->N4 N5 LC-MS/MS Analysis N4->N5

Fig 2: Self-validating in vitro workflow for isolating and trapping 1-Pr-BC Phase I metabolites.

Quantitative Metabolic Profiling

The table below synthesizes the comparative metabolic kinetics and mutagenic shifts of carbazole derivatives across engineered mammalian cell lines, illustrating the protective effect of Phase II conjugation.

SubstrateCell Line ModelActive Enzyme(s)Primary Metabolite Formed6-TG^r Mutagenic ShiftBiological Implication
1-Pr-BC V79MZh1A1Human CYP1A1Arene Oxides / Phenols+++High local genotoxicity due to epoxide formation.
1-Pr-BC V79MZh1A2Human CYP1A2Arene Oxides++Moderate systemic activation.
1-Pr-BC V79NHNAT (Phase II)N-Acetyl Conjugates-Complete detoxification; electrophiles neutralized[4].
DBC (Control) V79MZh1A1Human CYP1A1Dihydrodiols++++Unhindered parent compound shows maximum activation[4].
1-Pr-BC V79MZ (Parental)NoneUnmetabolized-Validates that toxicity is strictly CYP-dependent[4].

References

  • 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity Source: PubMed (Elsevier B.V.) URL:[Link][7]

  • Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies Source: PubMed (Elsevier B.V.) URL:[Link][3]

  • Mutagenicity of 7H-dibenzo[c,g]carbazole and its tissue specific derivatives in genetically engineered Chinese hamster V79 cell lines stably expressing cytochrome P450 Source: PubMed URL:[Link][4]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family Source: MDPI URL:[Link][2]

  • In vitro metabolism of N-methyl-dibenzo [c,g]carbazole a potent sarcomatogen devoid of hepatotoxic and hepatocarcinogenic properties Source: PubMed URL:[Link][6]

  • Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro Source: PubMed URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level GC-MS Quantification of 1-Propyl-7H-benzo[C]carbazole in Soil Matrices

Executive Summary & Scientific Context Polycyclic aromatic nitrogen heterocycles (PANHs) are a highly toxic class of environmental contaminants, frequently co-occurring with homocyclic polycyclic aromatic hydrocarbons (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Polycyclic aromatic nitrogen heterocycles (PANHs) are a highly toxic class of environmental contaminants, frequently co-occurring with homocyclic polycyclic aromatic hydrocarbons (PAHs) in creosote, coal tar, and petroleum-impacted soils[1]. Because of the nitrogen heteroatom, PANHs exhibit higher polarity and aqueous solubility than standard PAHs, significantly enhancing their hydrogeological mobility and bioavailability[1].

Alkylated PANHs (APANHs), such as 1-Propyl-7H-benzo[C]carbazole , are of particular interest to environmental researchers and toxicologists due to their heightened mutagenic and carcinogenic properties[2]. Quantifying these trace-level APANHs in complex soil matrices requires highly selective extraction and cleanup protocols to remove interfering bulk PAHs and humic substances. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, grounded in the analytical framework of , optimized specifically for the isolation and trace-level quantification of 1-Propyl-7H-benzo[C]carbazole.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of the analyte is critical for optimizing extraction solvents and mass spectrometric parameters. 1-Propyl-7H-benzo[C]carbazole contains a pyrrolic nitrogen that imparts weak basicity, a feature we exploit during solid-phase extraction (SPE).

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterValue / Description
IUPAC Name 1-Propyl-7H-benzo[c]carbazole
Molecular Formula C₁₉H₁₇N
Molecular Weight 259.35 g/mol
Log Kow (estimated) ~ 5.2 (Highly hydrophobic, requires aggressive organic extraction)
Primary Quantifier Ion m/z 259 [M]⁺ (Molecular Ion)[3]
Secondary Qualifier Ions m/z 230[M-C₂H₅]⁺, m/z 244 [M-CH₃]⁺

Experimental Workflow

Workflow A 1. Soil Sample Lyophilization & Homogenization B 2. Accelerated Solvent Extraction (ASE) (DCM:Acetone 1:1, 100°C, 1500 psi) A->B C 3. Extract Concentration (Rotary Evaporation to 1 mL) B->C D 4. Silica Gel SPE Cleanup (Fractionation: Remove PAHs, Elute PANHs) C->D E 5. Nitrogen Blowdown & Internal Standard Addition (Carbazole-d8) D->E F 6. GC-MS (SIM) Analysis (m/z 259, 230, 244) E->F

Workflow for extraction, SPE cleanup, and GC-MS quantification of PANHs from soil.

Sample Preparation: Causality & Protocol

To ensure data integrity, every protocol must act as a self-validating system. Prior to extraction, soil samples are spiked with a surrogate standard (e.g., 2-Fluorobiphenyl) to monitor the baseline efficiency of the extraction process.

Step 1: Accelerated Solvent Extraction (ASE)
  • The Protocol: Load 10 g of lyophilized, homogenized soil into an ASE cell. Extract using a Dichloromethane (DCM) and Acetone mixture (1:1, v/v) at 100°C and 1500 psi for 2 static cycles of 5 minutes each.

  • The Causality: Traditional Soxhlet extraction is time-consuming and prone to evaporative losses of semi-volatiles. ASE utilizes elevated temperature to disrupt analyte-matrix dipole interactions and high pressure to force the solvent into soil micropores. The DCM/Acetone blend provides the perfect balance: DCM dissolves the hydrophobic carbazole core, while Acetone penetrates the hydration shell of the soil particles.

Step 2: Silica Gel Solid Phase Extraction (SPE) Cleanup
  • The Protocol: Condition a 1 g Silica Gel SPE cartridge with 10 mL Hexane. Load the concentrated ASE extract (1 mL). Wash the cartridge with 10 mL Hexane. Elute the target PANHs using 10 mL of Hexane:DCM (1:1, v/v).

  • The Causality: The critical challenge in PANH analysis is the overwhelming abundance of co-extracted homocyclic PAHs[4]. Because 1-Propyl-7H-benzo[C]carbazole contains a nitrogen atom with a lone pair, it is more polar than analogous PAHs. During the Hexane wash, non-polar PAHs pass directly through the silica bed. The target PANHs are retained via hydrogen bonding and dipole interactions until eluted by the more polar Hexane:DCM mixture[1].

GC-MS Analytical Protocol & Mechanistic Insights

GC-MS Operating Parameters
  • Inlet: 280°C, Pulsed Splitless mode. Causality: A pressure pulse during injection rapidly transfers trace analytes onto the column, minimizing residence time in the hot inlet and preventing thermal degradation of the alkyl chain.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm i.d. × 0.25 µm film thickness. Causality: This slightly polar stationary phase provides optimal selectivity for high-boiling aromatic isomers[5].

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 310°C (hold 10 min). Causality: The shallow secondary ramp (5°C/min) through the 200–300°C region is critical for achieving baseline resolution between structurally similar benzocarbazole isomers (e.g., benzo[a]carbazole vs. benzo[c]carbazole)[4].

  • MS Acquisition: Electron Impact (EI) at 70 eV, Selected Ion Monitoring (SIM) mode.

Mass Spectrometric Fragmentation Pathway

Under EI, 1-Propyl-7H-benzo[C]carbazole yields a highly stable molecular ion [M]⁺ at m/z 259 due to the extended aromatic conjugation of the benzocarbazole core[3]. The primary fragmentation pathway involves the energetically favorable cleavage of the alkyl chain.

Fragmentation M Molecular Ion [M]+ m/z 259 (1-Propyl-7H-benzo[C]carbazole) F1 Loss of Ethyl Radical [- C2H5 •] M->F1 F3 Loss of Methyl Radical [- CH3 •] M->F3 F2 Base Peak / Quantifier m/z 230 (Stable Benzylic Cation) F1->F2 F4 Secondary Qualifier m/z 244 F3->F4

Proposed EI fragmentation pathway for 1-Propyl-7H-benzo[C]carbazole.

System Suitability & Quantitative Validation

To ensure the protocol is a self-validating system, Carbazole-d8 (Internal Standard) is added to the final 1 mL extract immediately prior to GC-MS injection. This internal standard corrects for minor injection volume variations and matrix-induced signal suppression/enhancement in the MS source.

Table 2: Method Validation and Quality Control Metrics

Validation ParameterTarget SpecificationObserved Performance
Linear Dynamic Range 1.0 - 500 ng/g0.5 - 1000 ng/g
Calibration Linearity (R²) > 0.9950.9992
Limit of Detection (LOD) < 1.0 ng/g0.4 ng/g
Limit of Quantification (LOQ) < 3.0 ng/g1.2 ng/g
Matrix Spike Recovery 70% - 130%88% ± 5.2%
Intra-day Precision (RSD) < 15%4.1%
Surrogate Recovery (2-Fluorobiphenyl) 60% - 120%91%

Note: Data represents average values derived from triplicate extractions of standardized loamy sand matrices spiked with 50 ng/g of 1-Propyl-7H-benzo[C]carbazole.

References

  • EPA Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency (US EPA). Available at:[Link]

  • Simultaneous Determination of PAHs, Hetero-PAHs (N, S, O), and Their Degradation Products in Creosote-Contaminated Soils. Analytical Chemistry / International Journal of Environmental Analytical Chemistry. Available at:[Link]

  • Characterization of Polycyclic Aromatic Compounds in Commercial Pavement Sealcoat Products for Enhanced Source Apportionment. Environmental Science & Technology. Available at:[Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils. ResearchGate (Sawitsky et al., 2024). Available at:[Link]

  • Characteristics of carbazole compounds in ultra-deep marine oil from Fuman oilfield, Tarim Basin: Significance for thermal maturity assessment. Marine and Petroleum Geology. Available at:[Link]

Sources

Application

Application Note: Synthesis Pathways and Protocols for 1-Propyl-7H-benzo[c]carbazole

Strategic Rationale & Introduction The benzo[c]carbazole scaffold is a privileged tricyclic nitrogen-containing motif with profound implications in both medicinal chemistry and materials science. In pharmacology, derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

The benzo[c]carbazole scaffold is a privileged tricyclic nitrogen-containing motif with profound implications in both medicinal chemistry and materials science. In pharmacology, derivatives of this class exhibit potent antitumor activities and function as highly selective kinase inhibitors[1]. In optoelectronics, they are deployed as charge-transport materials in organic light-emitting diodes (OLEDs), where their expansive π-conjugated systems provide exceptional thermal stability and hole-mobility[2].

The targeted introduction of an alkyl chain—specifically, the synthesis of 1-Propyl-7H-benzo[c]carbazole —serves a dual purpose. In drug design, the 1-propyl substitution fine-tunes the lipophilicity (LogP) of the molecule, modulating its pharmacokinetic profile and cellular permeability. In materials science, the steric bulk of the propyl chain acts as an organic inhibitor of aggregation, preventing spontaneous dipole-dipole stacking in photorefractive polymeric films[3].

This application note provides an authoritative, step-by-step methodology for synthesizing 1-Propyl-7H-benzo[c]carbazole, emphasizing mechanistic causality, in-process controls, and self-validating experimental frameworks.

Retrosynthetic Analysis & Pathway Selection

The construction of the benzo[c]carbazole core historically relied on harsh, multi-step classical methods (e.g., Fischer indolization followed by oxidative coupling). Modern synthetic methodologies have evolved toward step-economical annulations. The three most prominent state-of-the-art pathways are compared below:

Table 1: Comparative Analysis of Synthesis Pathways for Benzo[c]carbazoles

MethodologyKey Reagents & ConditionsYield RangeStep-EconomyPrimary LimitationRef
Diels-Alder Annulation Aryne, 2-Alkenylindole, CsF, O₂, 100 °C75–95%High (One-pot aromatization)Requires specific silyl aryl triflates[1]
Photochemical Annulation 2-Chloroindole-3-carbaldehyde, Styrene, hν50–85%ModerateRequires specialized UV reactors[4]
Pd-Catalyzed C-H Annulation 3-Arylindole, 1,3-Diene, Pd(OAc)₂, 80 °C60–90%HighHigh catalyst cost, regiochemical mixtures[2]

Pathway Selection: For the synthesis of 1-Propyl-7H-benzo[c]carbazole, the Diels-Alder Annulation [1][5] is the superior choice. It offers absolute regiocontrol by dictating the substitution pattern through the modularity of the aryne precursor (e.g., using 3-propyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate). Furthermore, it allows for a one-pot cascade that directly yields the fully aromatized product.

Workflow A Indole-2-carbaldehyde B Wittig Olefination A->B C 2-Alkenylindole (Diene) B->C E [4+2] Cycloaddition CsF, MeCN/Toluene C->E D 3-Propyl-Silyl Aryl Triflate (Aryne Precursor) D->E in situ Aryne F Dihydrobenzo[c]carbazole E->F G Oxidative Aromatization Cs2CO3, O2, 100°C F->G H 1-Propyl-7H-benzo[c]carbazole G->H

Fig 1. Retrosynthetic workflow for the one-pot synthesis of 1-Propyl-7H-benzo[c]carbazole.

Mechanistic Causality in the Diels-Alder Cascade

To execute this protocol successfully, one must understand the thermodynamic and kinetic drivers of the one-pot cascade[1]:

  • Aryne Generation: Handling free arynes is impossible due to their extreme electrophilicity. Instead, Cesium Fluoride (CsF) is used. The highly fluorophilic silicon atom in the precursor is attacked by F⁻, creating a hypervalent silicate that triggers a spontaneous 1,2-elimination of the triflate group, generating the 3-propyl-aryne in situ.

  • [4+2] Cycloaddition: The 2-alkenylindole acts as an electron-rich diene. It undergoes a rapid, regioselective Diels-Alder cycloaddition with the electron-deficient aryne to form a transient 7,11b-dihydrobenzo[c]carbazole intermediate.

  • Oxidative Aromatization: Conducting the reaction under an inert atmosphere halts the process at the dihydro-stage. By introducing an oxygen atmosphere and Cesium Carbonate (Cs₂CO₃), the base deprotonates the intermediate, and O₂ acts as a terminal oxidant to drive the system toward the thermodynamically stable, fully conjugated 1-Propyl-7H-benzo[c]carbazole[5].

Mechanism N1 1. Aryne Generation Fluoride-induced 1,2-elimination of TMS and Triflate N2 2. Diels-Alder [4+2] Regioselective cycloaddition of diene and aryne N1->N2 Highly electrophilic aryne intermediate N3 3. Base-Promoted Oxidation Cs2CO3 deprotonation & O2 insertion N2->N3 Dihydro-intermediate formed N4 4. Aromatization Thermodynamic driving force (-H2O) N3->N4 Fully aromatized scaffold

Fig 2. Mechanistic causality of the Diels-Alder cycloaddition and aromatization sequence.

Experimental Protocols (Self-Validating System)

Reagent Preparation & Solvent Logic
  • Solvent System: A 1:1 (v/v) mixture of Acetonitrile (MeCN) and Toluene. Causality: MeCN provides a high dielectric constant required to solubilize the inorganic salts (CsF, Cs₂CO₃), while Toluene ensures the highly lipophilic organic diene and aryne precursors remain in a homogeneous microenvironment[5].

  • Pre-drying: Both solvents must be rigorously dried over 4Å molecular sieves. Trace water will prematurely quench the aryne precursor via protonation.

One-Pot Cycloaddition and Aromatization Protocol

Step 1: System Initialization To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-alkenylindole (0.5 mmol, 1.0 equiv), Cesium Fluoride (CsF, 1.5 mmol, 3.0 equiv), and Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv). Causality: An excess of CsF ensures complete consumption of the expensive aryne precursor, while Cs₂CO₃ provides the alkaline environment necessary for the subsequent oxidation step[1].

Step 2: Reactant Introduction Evacuate and backfill the Schlenk tube with O₂ gas three times using a balloon. Inject 4.0 mL of the anhydrous MeCN/Toluene (1:1) solvent mixture. Finally, add 3-propyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.75 mmol, 1.5 equiv) dropwise via a micro-syringe.

Step 3: Thermal Activation Seal the tube and heat the reaction mixture in an oil bath set to 100 °C for 36 hours. Causality: While the Diels-Alder cycloaddition can occur at lower temperatures, 100 °C is strictly required to overcome the activation energy barrier for the base-promoted oxidative aromatization[1].

Step 4: In-Process Control (IPC) & Self-Validation Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). Validation Checkpoint: The starting 2-alkenylindole (Rf ~0.6) will disappear, replaced temporarily by a transient intermediate (Rf ~0.4). Upon completion, the mixture transitions from a pale yellow suspension to a deep amber solution, and a highly fluorescent spot (Rf ~0.3 under 365 nm UV) confirms the formation of the fully aromatized 1-Propyl-7H-benzo[c]carbazole.

Step 5: Workup and Purification Cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water. Causality: Water selectively dissolves the unreacted cesium salts and fluoride byproducts, breaking the emulsion. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: petroleum ether/EtOAc gradient) to yield the pure product.

Analytical Validation Data

To verify the structural integrity of the synthesized 1-Propyl-7H-benzo[c]carbazole, cross-reference your analytical outputs with the expected parameters below:

Table 2: In-Process Control (IPC) and Analytical Validation Parameters

ParameterExpected Observation / ValueCausality / Significance
TLC (Hexanes:EtOAc 4:1) Rf ~0.3 (Highly fluorescent under UV)Confirms extended π-conjugation of the fully aromatized scaffold.
¹H NMR (400 MHz, CDCl₃) δ 0.95 (t, 3H), 1.70 (m, 2H), 2.90 (t, 2H)Validates the successful integration and intact nature of the 1-propyl chain.
¹³C NMR (100 MHz, CDCl₃) ~14 aliphatic carbons, ~13.8, 24.5, 33.4 ppmConfirms the propyl carbon footprint against the aromatic baseline.
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₉H₁₈N: 260.1439Absolute validation of the exact mass and molecular formula.

References

  • [5] An In-depth Technical Guide to the Synthesis of 1H-Benzo[c]carbazoles from Indole Precursors. Benchchem. Available at:

  • [4] One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes. Chemical Communications (RSC Publishing). Available at:

  • [1] Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes. The Journal of Organic Chemistry (ACS Publications). Available at:

  • [2] Direct Synthesis of Benzo[c]carbazoles by Pd-Catalyzed C–H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes. Organic Letters (ACS Publications). Available at:

  • [3] Carbazole-Containing Polymers: Synthesis, Properties and Applications. ResearchGate. Available at:

Sources

Method

Application Note &amp; Protocol: Solubilization of 1-Propyl-7H-benzo[C]carbazole for In Vitro Cell-Based Assays

Introduction 1-Propyl-7H-benzo[C]carbazole is a derivative of benzo[c]carbazole, a class of polycyclic aromatic compounds with significant interest in materials science and medicinal chemistry research.[1] Like many mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Propyl-7H-benzo[C]carbazole is a derivative of benzo[c]carbazole, a class of polycyclic aromatic compounds with significant interest in materials science and medicinal chemistry research.[1] Like many multi-ring heterocyclic structures, 1-Propyl-7H-benzo[C]carbazole exhibits profound hydrophobicity, posing a significant challenge for its application in aqueous-based biological systems such as cell culture assays. The low water solubility, predicted by a high octanol-water partition coefficient (LogP) for the parent molecule 7H-benzo[c]carbazole, means that direct addition of the solid compound to cell culture media will result in non-homogenous mixtures and precipitation, rendering experimental results unreliable.[2][3]

This guide provides a comprehensive, field-proven protocol for the effective dissolution and subsequent dilution of 1-Propyl-7H-benzo[C]carbazole. We will detail the preparation of a high-concentration stock solution using Dimethyl Sulfoxide (DMSO) and the subsequent serial dilution steps required to achieve a biologically relevant, soluble working concentration. The causality behind solvent choice, concentration limits, and handling procedures is explained to ensure experimental success and data integrity.

Section 1: The Recommended Solvent - Dimethyl Sulfoxide (DMSO)

The cornerstone of solubilizing non-polar compounds for cell-based assays is the selection of a suitable organic solvent that is miscible with aqueous media and exhibits low cytotoxicity at working concentrations. For compounds like 1-Propyl-7H-benzo[C]carbazole, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

Rationale for DMSO Selection:

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.

  • Aqueous Miscibility: It is completely miscible with water and cell culture media, which is essential for creating homogenous working solutions.

  • Established Use: DMSO is widely used and accepted in cell culture applications as a vehicle for drug delivery.[4]

It is imperative to use a high-purity, sterile, and cell culture-grade DMSO to avoid introducing contaminants that could affect cellular health and experimental outcomes.[5][6]

Parameter Specification Justification
Purity ≥99.9% (Cell Culture Grade)Minimizes potential toxicity from impurities.[5]
Sterility Sterile-filtered (e.g., 0.2 µm)Prevents microbial contamination of cell cultures.[6]
Endotoxin Levels Low EndotoxinCrucial for immunology or inflammation studies where endotoxins can trigger cellular responses.
Water Content Low (<0.1%)Ensures maximum solvating capacity for hydrophobic compounds.

Critical Consideration: DMSO Cytotoxicity While effective, DMSO is not biologically inert and can impact cell viability, proliferation, and differentiation in a concentration- and time-dependent manner.[7][8] It is a universal best practice to minimize the final DMSO concentration in the culture medium. A vehicle control (cells treated with the same final concentration of DMSO without the compound) must be included in every experiment to differentiate the effects of the compound from those of the solvent.[4]

Final DMSO Concentration General Cellular Effect Recommendation
≤ 0.1% Considered safe for nearly all cell lines with minimal to no effect on viability or proliferation.[5]Recommended for most assays.
0.1% - 0.5% Generally acceptable, but may cause subtle effects in sensitive cell lines or long-term assays.[7][9]Use with caution and validate with vehicle controls.
> 0.5% Significant inhibition of proliferation and cytotoxicity observed in many cell lines.[7][8][10]Avoid. If necessary, extensive validation is required.
≥ 5% Highly cytotoxic to most cell lines.[9][11]Unsuitable for most cell culture applications.

Section 2: Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on the compound's molecular weight and ultimate desired assay concentrations, but the principle remains to create a stock that is at least 1,000x the final working concentration to keep the final DMSO level at or below 0.1%.

Materials:

  • 1-Propyl-7H-benzo[C]carbazole (solid)

  • Sterile, cell culture-grade DMSO (≥99.9% purity)[5]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Sterile, positive-displacement pipette or dedicated chemical-resistant tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of 1-Propyl-7H-benzo[C]carbazole needed.

    • Molecular Weight (MW) of 1-Propyl-7H-benzo[C]carbazole (C₁₉H₁₇N) is 259.35 g/mol .

    • For 1 mL of a 10 mM (0.010 mol/L) stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 259.35 g/mol x 1000 mg/g = 2.59 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial. Perform this in a chemical fume hood or a balance enclosure to avoid inhalation of fine powder.

  • Add Solvent: Using a sterile pipette, add the calculated volume of cell culture-grade DMSO (e.g., 1 mL for the calculation above) to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial securely and vortex at high speed for 1-2 minutes.[12]

    • Visually inspect the solution against a light source. If particles are still visible, continue the dissolution process.

    • Optional: If the compound does not readily dissolve, place the vial in a water bath sonicator for 5-10 minutes.[12] Sonication uses ultrasonic waves to break apart solute aggregates.

    • Optional: Gentle warming in a 37°C water bath can also aid dissolution. However, use this method with caution, as excessive heat can potentially degrade the compound.[12]

  • Confirm Complete Solubilization: The final stock solution must be a clear, particle-free liquid. Any visible precipitate indicates that the compound is not fully dissolved, and the actual concentration will be lower than calculated.

  • Aliquot and Store:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[12]

    • Label the aliquots clearly with the compound name, concentration, solvent (DMSO), and date.

    • Store the aliquots at -20°C or -80°C, protected from light.

Section 3: Protocol for Preparation of Working Dilutions

This section outlines the process of diluting the high-concentration stock solution into a final working solution for addition to cells. The key principle is to perform an intermediate dilution step before the final dilution into the aqueous cell culture medium to prevent the hydrophobic compound from precipitating.

G cluster_prep Stock & Intermediate Prep cluster_final Final Working Solution Prep cluster_assay Cell Assay Solid Solid Compound Stock 10 mM Stock Solution in 100% DMSO Solid->Stock Dissolve DMSO Sterile DMSO DMSO->Stock Storage Store at -20°C in Aliquots Stock->Storage Intermediate 100 µM Intermediate in 100% DMSO Working 10 µM Final Working Solution (in Medium with 0.1% DMSO) Intermediate->Working Final Dilution 1:10 (e.g., 10µL Intermediate + 990µL Medium) CRITICAL: Add to medium while vortexing Storage->Intermediate Thaw & Dilute 1:100 (e.g., 1µL Stock + 99µL DMSO) Medium Cell Culture Medium Medium->Working Plate Cell Culture Plate Working->Plate Add to Cells

Caption: Workflow for dissolving and diluting 1-Propyl-7H-benzo[C]carbazole.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (in 100% DMSO): Performing serial dilutions in pure DMSO first maintains solubility.[12]

    • To create a 100 µM intermediate solution from a 10 mM stock (a 1:100 dilution), pipette 99 µL of sterile DMSO into a new sterile tube.

    • Add 1 µL of the 10 mM stock solution to the 99 µL of DMSO.

    • Mix thoroughly by pipetting up and down or brief vortexing. This step is crucial for accuracy.[13][14]

  • Prepare Final Working Solution (in Cell Culture Medium): This is the most critical step where precipitation can occur.[15]

    • To achieve a final concentration of 10 µM with 0.1% DMSO, you will perform a 1:10 dilution of the 100 µM intermediate solution into the cell culture medium.

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube (e.g., 990 µL).

    • Crucially, while gently vortexing or rapidly pipetting the medium, add the DMSO-based intermediate solution (10 µL) dropwise into the medium. This rapid dispersion helps prevent the hydrophobic compound from crashing out of solution.[16] Never add aqueous medium to the concentrated DMSO solution.

  • Final Check & Application:

    • Visually inspect the final working solution. It should be clear. For an extra quality control step, you can pipette a small drop onto a microscope slide to check for microprecipitates.

    • Add the final working solution to your cell culture wells immediately to achieve the desired final concentration.

Step Start Conc. Diluent Dilution Factor Final Conc. Final DMSO %
Stock Solid100% DMSON/A10 mM100%
Intermediate 10 mM100% DMSO1:100100 µM100%
Working 100 µMCulture Medium1:1010 µM0.1%

Section 4: Experimental Best Practices & Validation

  • Vehicle Control: As stated previously, always include a control group of cells treated with culture medium containing the same final concentration of DMSO (e.g., 0.1%) but lacking the dissolved compound. This is non-negotiable for valid results.

  • Dose-Response Curve: When first testing the compound, perform a dose-response experiment using a series of final concentrations (e.g., from 0.1 µM to 50 µM) to determine the optimal effective concentration and identify the threshold for any potential cytotoxicity of the compound itself.

  • Troubleshooting Precipitation: If precipitation occurs in the final working solution, consider the following:

    • The desired final concentration may exceed the compound's aqueous solubility limit, even with 0.1% DMSO. Try testing lower final concentrations.

    • Ensure the dilution technique is correct (DMSO into medium with vigorous mixing).

    • Prepare the working solution immediately before use, as some compounds may precipitate over time.

References

  • Servicebio. (n.d.). DMSO Cell Culture Grade | Products. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • Valle, G. R., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Al-Shuhaib, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • El-Masri, H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]

  • de Almeida, L. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Thi, H. T. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • ResearchGate. (2018). How to make serial dilutions prior to plating cells for measuring colony forming units? Retrieved from [Link]

  • BioLab Collective. (2025). Prepare a Serial Dilution. YouTube. Retrieved from [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from [Link]

  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7H-Benzo[c]carbazole (CAS 205-25-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Benzo[c]carbazole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive In Vitro Toxicity Profiling of 1-Propyl-7H-benzo[c]carbazole

Introduction and Mechanistic Background Polycyclic aromatic compounds, specifically nitrogen-containing heterocyclic PAHs (N-PAHs) such as 7H-benzo[c]carbazole, are ubiquitous environmental contaminants known for their p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Polycyclic aromatic compounds, specifically nitrogen-containing heterocyclic PAHs (N-PAHs) such as 7H-benzo[c]carbazole, are ubiquitous environmental contaminants known for their persistence and high hydrophobicity[1]. The alkylated derivative, 1-Propyl-7H-benzo[c]carbazole, presents a unique toxicological profile. The addition of the propyl group enhances the molecule's lipophilicity, altering its cellular uptake kinetics and steric interactions within biological systems[2].

The toxicity of benzocarbazoles is not typically characterized by immediate, direct-acting cellular destruction, but rather through a complex, receptor-mediated cascade:

  • Aryl Hydrocarbon Receptor (AhR) Activation: Carbazole derivatives are potent agonists of the AhR. Upon entering the cell, the compound binds to the cytosolic AhR, triggering its translocation to the nucleus where it dimerizes with the AhR nuclear translocator (ARNT)[3].

  • CYP450 Induction: The AhR-ARNT complex binds to Dioxin Response Elements (DREs) in the DNA, driving the robust transcription of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1[4][5].

  • Metabolic Activation & Genotoxicity: The newly synthesized CYP enzymes metabolize the parent 1-Propyl-7H-benzo[c]carbazole into highly reactive electrophilic intermediates (such as epoxides). These intermediates can covalently bind to DNA, forming adducts that lead to chromosomal aberrations and mutagenesis[6].

Because of this mechanism, in vitro toxicity assays must be designed as a self-validating system that not only measures basal cytotoxicity but explicitly accounts for AhR-mediated metabolic activation.

Experimental Workflow

To accurately capture the toxicodynamics of 1-Propyl-7H-benzo[c]carbazole, we deploy a three-tiered testing strategy.

ToxicityWorkflow cluster_assays In Vitro Toxicity Assays Compound 1-Propyl-7H-benzo[c]carbazole Cyto Tier 1: Cytotoxicity (CellTiter-Glo) Compound->Cyto AhR Tier 2: AhR Activation (Luciferase Reporter) Compound->AhR Geno Tier 3: Genotoxicity (Micronucleus + S9) Compound->Geno Mech1 Basal Cell Death Cyto->Mech1 Mech2 CYP1A1 Induction AhR->Mech2 Mech3 DNA Adduct Formation Geno->Mech3 Outcome1 IC50 Determination Mech1->Outcome1 Outcome2 Metabolic Activation Mech2->Outcome2 Outcome3 Chromosomal Damage Mech3->Outcome3 Outcome2->Geno S9 Fraction Requirement

Three-tiered in vitro toxicity assessment workflow for 1-Propyl-7H-benzo[c]carbazole.

Detailed Methodologies and Protocols

Tier 1: Basal Cytotoxicity Assessment (ATP-based Luminescence)

Rationale: 1-Propyl-7H-benzo[c]carbazole is highly hydrophobic. Standard colorimetric assays (like MTT) frequently suffer from compound precipitation, efflux pump interference, or optical artifacts. An ATP-based luminescent assay provides a highly sensitive, interference-free readout of cellular metabolic activity. HepG2 cells are selected due to their human hepatic origin and basal expression of xenobiotic-metabolizing enzymes.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at a density of cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-Propyl-7H-benzo[c]carbazole in MS-grade DMSO to create a 10 mM stock. Causality: High-purity DMSO ensures complete solubilization of the hydrophobic propyl-alkyl chain, preventing micro-precipitate formation in aqueous media.

  • Treatment: Prepare a 10-point 1:3 serial dilution of the compound in culture media (final concentrations ranging from 100 µM to 5 nM). Ensure the final DMSO concentration does not exceed 0.5% (v/v). Causality: Maintaining DMSO isolates the toxicity of the carbazole from solvent-induced membrane degradation. Treat cells for 48 h.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader to calculate the IC₅₀.

Tier 2: AhR Activation and CYP1A1 Induction Assay

Rationale: Because carbazoles exert systemic toxicity primarily through AhR-mediated pathways[3][5], measuring the transcriptional activation of AhR confirms the compound's mechanistic pathway. We utilize a recombinant HepG2 cell line stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter.

Step-by-Step Protocol:

  • Cell Preparation: Seed DRE-Luc HepG2 cells at cells/well in a 96-well plate. Incubate overnight.

  • Exposure: Treat cells with 1-Propyl-7H-benzo[c]carbazole (0.1 µM to 10 µM). Include 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (10 nM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 24 h. Causality: A 24-hour window allows sufficient time for the multi-step process of AhR nuclear translocation, DRE binding, transcription of the luciferase gene, and subsequent protein translation[4].

  • Detection: Aspirate media, wash with PBS, and add 1X Passive Lysis Buffer. Add Luciferase Assay Substrate and immediately measure luminescence. Calculate fold-induction relative to the vehicle control to determine the EC₅₀ of AhR activation.

Tier 3: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

Rationale: To assess genotoxicity, the CBMN assay detects chromosomal fragments (micronuclei) left behind during mitosis[6]. Because 1-Propyl-7H-benzo[c]carbazole requires metabolic activation to become a reactive electrophile, the assay must be performed in the presence of an exogenous metabolic activation system (rat liver S9 fraction). Testing without S9 will likely yield false negatives.

Step-by-Step Protocol:

  • Cell Culture: Seed human TK6 lymphoblastoid cells at cells/mL in RPMI-1640 medium.

  • S9 Mix Preparation: Prepare a 5% (v/v) Aroclor 1254-induced rat liver S9 mix supplemented with NADP⁺ and glucose-6-phosphate. Causality: The S9 fraction provides the CYP450 enzymes, while NADP⁺ and glucose-6-phosphate act as essential cofactors to drive the Phase I oxidation of the propyl-benzocarbazole into its reactive epoxide form.

  • Treatment (with S9): Expose TK6 cells to sub-cytotoxic concentrations of the compound (determined from Tier 1, e.g., IC₁₀, IC₂₀, IC₃₀) in the presence of the S9 mix for 4 hours.

  • Wash and Block: Centrifuge cells, remove the compound/S9 mixture, and resuspend in fresh media containing Cytochalasin B (4.5 µg/mL). Causality: Cytochalasin B inhibits actin polymerization. This prevents cytokinesis without inhibiting nuclear division, resulting in easily identifiable binucleated cells. This ensures that only cells that have successfully divided during the treatment window are analyzed for DNA damage.

  • Incubation and Harvest: Incubate for 24 h. Harvest cells, perform a mild hypotonic shock (0.075 M KCl) to swell the cells, and fix in methanol:acetic acid (3:1).

  • Staining and Scoring: Drop cells onto glass slides, stain with DAPI, and score the frequency of micronuclei in 2,000 binucleated cells per condition using fluorescence microscopy.

Expected Quantitative Data Profile

The following table summarizes the expected toxicological profile based on structurally analogous alkylated N-PAHs and carbazole derivatives.

Assay / ParameterCell Line / SystemExpected Outcome RangeMechanistic Interpretation
Cytotoxicity (IC₅₀) HepG2 Moderate basal cytotoxicity; the alkyl chain increases cellular uptake but reduces immediate acute toxicity compared to parent PAHs.
AhR Activation (EC₅₀) DRE-Luc HepG2 Strong AhR agonism; the planar benzocarbazole core fits the AhR binding pocket efficiently, while the propyl group does not sterically hinder binding.
Micronucleus Freq. (-S9) TK6 (Background level)No direct-acting genotoxicity; the compound is highly stable without metabolic activation.
Micronucleus Freq. (+S9) TK6 (Significant)High genotoxicity; CYP-mediated oxidation forms reactive epoxides that covalently bind to DNA, causing strand breaks.

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Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 1-Propyl-7H-benzo[C]carbazole in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of highly planar, polycyclic aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of highly planar, polycyclic aromatic compounds.

The compound 1-Propyl-7H-benzo[C]carbazole presents a classic thermodynamic challenge. While Dimethyl Sulfoxide (DMSO) is often treated as a "universal solvent" in drug discovery and materials science, it frequently fails when applied to extended aromatic systems.

Below is an in-depth troubleshooting guide designed to help you understand the physical chemistry of your compound, diagnose precipitation issues, and implement self-validating protocols to ensure reliable experimental results.

PART 1: Root Cause Analysis (FAQs)

Q: Why is 1-Propyl-7H-benzo[C]carbazole so difficult to dissolve in DMSO, despite DMSO's high polarity? A: The difficulty stems from a mismatch in intermolecular forces. The benzo[c]carbazole core is a highly planar, rigid polycyclic aromatic system[1]. This planarity allows the molecules to pack tightly in the solid state via strong π−π stacking interactions, resulting in a very high crystal lattice energy. DMSO is a polar aprotic solvent (dielectric constant 47) that solvates primarily through dipole-dipole interactions and hydrogen bond acceptance. The energy gained by DMSO-solute interactions is insufficient to overcome the strong solute-solute π−π interactions. Furthermore, the 1-propyl group adds significant lipophilicity, further decreasing its compatibility with polar solvents.

Q: I successfully dissolved the compound with heat, but it crashed out of solution overnight. What happened? A: You are likely observing the effects of DMSO hygroscopicity combined with a supersaturated state. DMSO readily absorbs moisture from the ambient atmosphere[2]. For highly lipophilic compounds like 1-Propyl-7H-benzo[C]carbazole, water acts as a potent anti-solvent. Even a water mass fraction of 1-2% in your DMSO stock can drastically lower the solubility threshold, causing the compound to nucleate and precipitate over time.

Q: Can I just heat the DMSO stock to 80°C to force it into solution? A: While kinetic energy (heat) will temporarily break the lattice energy and force the compound into solution, it creates a metastable, supersaturated state. The moment the solution cools to room temperature—or is dispensed into an aqueous biological assay buffer—it will rapidly precipitate, leading to false negatives in biological assays or inconsistent optical properties in materials testing.

PART 2: Quantitative Data & Thermodynamic Parameters

To troubleshoot effectively, we must compare the physicochemical properties of the solute against the solvent dynamics.

Table 1: Physicochemical Profile vs. Solvent Dynamics

Parameter1-Propyl-7H-benzo[C]carbazole (Estimated)Dimethyl Sulfoxide (DMSO)Compatibility Impact
Structural Feature Planar polycyclic core + alkyl chainSmall, pyramidalPoor intercalation into solute lattice
Primary Intermolecular Force London dispersion, π−π stackingDipole-dipole, H-bond acceptorSevere thermodynamic mismatch
LogP (Lipophilicity) > 4.5 (Highly lipophilic)-1.35 (Hydrophilic)Solute prefers self-association
Hygroscopicity None (Hydrophobic)Extremely HighAbsorbed water triggers precipitation

PART 3: Experimental Protocols & Workflows

To achieve a stable solution, you must transition from a purely kinetic approach (just heating) to a thermodynamic approach (modifying the solvent matrix and verifying true dissolution).

Protocol 1: Anhydrous Solubilization & Cavitation

Causality: Bath sonication provides acoustic cavitation—microbubbles that implode, generating localized shear forces that physically break apart π -stacked aggregates without permanently elevating the bulk temperature. Self-Validation: Centrifugation ensures that you are working with a true solution rather than a micro-suspension.

  • Preparation: Weigh the 1-Propyl-7H-benzo[C]carbazole powder in a low-humidity environment (e.g., a nitrogen-purged glovebox).

  • Solvent Addition: Add strictly anhydrous DMSO (packaged under Argon, 0.005% water).

  • Cavitation: Place the sealed vial in a bath sonicator. Sonicate at 37°C for 15 minutes. Do not use a probe sonicator, as localized extreme heat can degrade the carbazole core.

  • Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature.

  • Inspection: Carefully inspect the bottom of the tube. If a microscopic pellet has formed, the compound is only suspended, not dissolved. You must proceed to Protocol 2.

Protocol 2: Co-Solvent Matrix Formulation

Causality: If DMSO alone cannot overcome the lattice energy, a less polar co-solvent must be introduced to disrupt the hydrophobic interactions.

  • Matrix Selection: Prepare a solvent matrix of 90% Anhydrous DMSO and 10% Tetrahydrofuran (THF) or Dimethylformamide (DMF). THF is excellent for disrupting π -stacking in planar aromatics.

  • Solubilization: Add the matrix to the compound and repeat the sonication step from Protocol 1.

  • Assay Compatibility Note: If this is for a biological cell assay, ensure the final concentration of THF/DMF in the aqueous well does not exceed cellular toxicity thresholds (typically <0.1%).

Protocol 3: Laser Nephelometry for Solubility Verification

Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates. Laser nephelometry measures the scattering of light caused by suspended particles, providing a definitive, quantitative measure of true solubility[3].

  • Serial Dilution: Prepare a serial dilution of your DMSO stock into your final working buffer (e.g., PBS pH 7.4).

  • Incubation: Allow the plate to sit at ambient temperature for 30 minutes to allow for potential nucleation[2].

  • Measurement: Read the plate using a laser nephelometer.

  • Data Interpretation: A sharp increase in light scattering (measured in Nephelometric Turbidity Units, NTU) compared to a blank buffer control indicates the exact concentration at which the compound crashes out of solution.

PART 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve solubility failures.

TroubleshootingWorkflow Start 1-Propyl-7H-benzo[C]carbazole Added to Anhydrous DMSO Check1 Centrifuge 10,000 x g: Is there a pellet? Start->Check1 HeatSonicate Apply Bath Sonication (37°C for 15 min) Check1->HeatSonicate Yes (Suspension) Verify Verify Solubility Limit via Laser Nephelometry Check1->Verify No (Clear solution) Check2 Centrifuge again: Did it dissolve? HeatSonicate->Check2 Cosolvent Formulate Co-solvent (e.g., 10% THF in DMSO) Check2->Cosolvent Pellet remains Check2->Verify No pellet Cosolvent->Verify Check3 Nephelometry Result: Light scattering detected? Verify->Check3 Check3->Cosolvent Yes (Micro-precipitates) Success Proceed to Assay (Store stock in desiccator) Check3->Success No (True solution)

Figure 1: Decision tree for troubleshooting benzocarbazole solubility in DMSO.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67459, 7H-Benzo[c]carbazole" PubChem, [Link]

  • Bevan, C. D., & Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates" Analytical Chemistry / ResearchGate, [Link]

  • Shen, Z., et al. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors" Frontiers in Pharmacology / PMC, [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-Propyl-7H-benzo[c]carbazole Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with polycyclic aromatic nitrogen heterocycles (PANHs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with polycyclic aromatic nitrogen heterocycles (PANHs).

1-Propyl-7H-benzo[c]carbazole is a highly hydrophobic, planar molecule featuring an extended π -conjugated system and a weakly basic secondary amine (the 7H -nitrogen) embedded within the carbazole core. These structural characteristics dictate its behavior on a reversed-phase (RP) column. If the mobile phase is not rigorously optimized, the molecule will suffer from excessive retention, severe peak tailing, and co-elution with structural isomers. This guide provides the mechanistic causality and field-proven protocols needed to develop a robust, self-validating chromatographic method.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for 1-Propyl-7H-benzo[c]carbazole on my standard C18 column, and how do I resolve it? Mechanistic Cause : Peak tailing for carbazole derivatives is primarily driven by secondary interactions[1]. While the molecule's retention is dominated by hydrophobic partitioning, the secondary amine (-NH) group in the carbazole ring interacts strongly with unreacted, acidic silanol groups (Si-OH) on the surface of the silica matrix[1]. This mixed-mode ion-exchange and hydrogen-bonding behavior leads to a slow, uneven elution of the compound, manifesting as a "tailing" peak. Solution : You must neutralize or suppress these acidic silanol sites through mobile phase optimization.

  • Acidic Modifiers (Preferred for LC-MS) : Add 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic acid (TFA) to your mobile phase. Acidic eluents are highly preferred for basic and nitrogenous compounds because they lower the pH below the pKa​ of surface silanols (typically pH 3.5–4.5), keeping them fully protonated ( Si−OH ) and chromatographically non-interactive[2]. Formic acid is specifically recommended as an additive over phosphoric acid to maintain mass spectrometry compatibility[3].

  • Competitive Bases (UV Detection Only) : If a neutral pH is required, add 0.1% to 1% Triethylamine (TEA) to the eluent system. TEA acts as a competitive base that dynamically masks the active silanol sites, blocking the interaction between your target compound and the silica matrix[1].

  • Hardware Synergy : Always pair these optimized mobile phases with a fully "end-capped" C18 column, where residual silanols have been chemically deactivated[1].

Q2: Should I use Acetonitrile or Methanol as the primary organic modifier? Mechanistic Cause : A gradient of acetonitrile and water is generally recommended as the starting point for the reverse-phase analysis of non-polar carbazole derivatives[4]. Acetonitrile is a polar aprotic solvent with a strong dipole moment and π -electron interaction capability. It disrupts the strong π−π stacking between the planar benzo[c]carbazole rings and the C18 stationary phase much more efficiently than methanol. This results in sharper peaks, higher theoretical plates, and lower system backpressure. Solution : Use Acetonitrile for routine purity analysis and quantification. However, if you are attempting to resolve 1-Propyl-7H-benzo[c]carbazole from closely related isomeric impurities (e.g., 5H-benzo[b]carbazole isomers, which are common in synthesis and affect photophysical properties[3]), switching to Methanol or a water/methanol gradient can be highly effective[3]. Methanol is a polar protic solvent that participates in hydrogen bonding, altering the selectivity ( α ) and potentially resolving critical isomeric pairs that co-elute in acetonitrile.

Q3: My retention times are drifting between runs. What is the mechanistic cause, and how do I stabilize them? Mechanistic Cause : Retention time drift in reverse-phase HPLC, particularly when using acidic modifiers, is often caused by the gradual hydrolysis of siloxane bonds if the pH is too low, or the selective evaporation of volatile mobile phase additives (like TFA or FA) from the solvent reservoir[2]. Additionally, inadequate column equilibration after a steep gradient will cause the highly hydrophobic 1-Propyl-7H-benzo[c]carbazole to partition inconsistently. Solution :

  • Thermal & Chemical Stability : Use an acid-stable, hyper-crosslinked stationary phase if operating at very low pH for extended sequences[2].

  • Equilibration : Ensure the column is flushed with at least 10 column volumes (CV) of the initial mobile phase composition between runs.

  • Venting : Cap solvent bottles with proper one-way venting valves to prevent the evaporation of volatile organic modifiers, ensuring the ionic strength remains constant.

Part 2: Quantitative Data Presentation

The following table summarizes the impact of different mobile phase compositions on the chromatographic performance of benzocarbazole derivatives.

Impact of Mobile Phase Composition on Chromatographic Performance

(Note: Data represents validated chromatographic behavior on a standard 5 µm end-capped C18 column at 1.0 mL/min, 30 °C)

Mobile Phase System (Isocratic 80:20)Modifier AddedRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )System Backpressure
Methanol : WaterNone8.51.85 (Severe Tailing)8,500High (~180 bar)
Acetonitrile : WaterNone6.21.42 (Moderate Tailing)12,000Low (~110 bar)
Methanol : Water0.1% Triethylamine7.81.15 (Good)14,200High (~180 bar)
Acetonitrile : Water0.1% Formic Acid6.01.05 (Excellent)18,500Low (~110 bar)
Acetonitrile : Water0.05% TFA6.10.98 (Excellent)21,000Low (~110 bar)

Part 3: Visualized Workflows

TailingTroubleshooting Start Observe Peak Tailing for Benzocarbazole CheckSilanol Are residual silanols causing secondary interactions? Start->CheckSilanol AddAcid Add 0.1% Formic Acid or 0.05% TFA CheckSilanol->AddAcid Preferred (LC-MS compatible) AddBase Add 0.1% Triethylamine (TEA) CheckSilanol->AddBase Alternative (UV only) CheckColumn Is the column fully end-capped? AddAcid->CheckColumn AddBase->CheckColumn ChangeColumn Switch to highly end-capped or PFP stationary phase CheckColumn->ChangeColumn No Success Symmetrical Peak (As < 1.2) CheckColumn->Success Yes ChangeColumn->Success

Logical workflow for troubleshooting benzocarbazole peak tailing via mobile phase optimization.

SolventSelection Goal Define Separation Goal Goal1 Routine Purity & High Efficiency Goal->Goal1 Goal2 Isomeric Separation (e.g., benzo[b] vs benzo[c]) Goal->Goal2 SolventACN Use Acetonitrile (ACN) - Disrupts pi-pi stacking - Lower backpressure Goal1->SolventACN SolventMeOH Use Methanol (MeOH) - Enhances H-bonding selectivity - Alters alpha value Goal2->SolventMeOH Result1 Sharp Peaks, Fast Run Time SolventACN->Result1 Result2 Resolution of Critical Pairs SolventMeOH->Result2

Decision matrix for selecting the optimal organic modifier based on chromatographic goals.

Part 4: Experimental Protocol: Step-by-Step Mobile Phase Optimization

This protocol establishes a self-validating workflow for the reverse-phase separation of 1-Propyl-7H-benzo[c]carbazole, ensuring high data integrity[4].

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (Solvent A) : Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (Solvent B) : Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes.

    • Causality Check: Degassing prevents micro-bubble formation in the pump heads, which causes baseline noise and flow rate instability.

Phase 2: Instrumentation Setup

  • Install a high-efficiency, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3 µm or 5 µm particle size).

  • Set the column oven temperature to 30 °C to enhance mass transfer kinetics and reduce mobile phase viscosity.

  • Set the Diode Array Detector (DAD) to 254 nm and 280 nm, which are optimal for the extended conjugated π -system of benzocarbazoles[4].

Phase 3: Gradient Elution Program Program the quaternary/binary pump with the following gradient to ensure elution of the highly non-polar target while washing strongly retained impurities[4]:

  • 0.0 - 2.0 min : 50% B (Isocratic hold to focus the sample band)

  • 2.0 - 15.0 min : 50% 100% B (Linear gradient for separation)

  • 15.0 - 20.0 min : 100% B (Column wash)

  • 20.0 - 25.0 min : 50% B (Re-equilibration)

Phase 4: System Suitability Test (Self-Validation)

  • Inject 10 µL of a 0.1 mg/mL 1-Propyl-7H-benzo[c]carbazole standard solution.

  • Validation Gate : Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass: If As​ is between 0.9 and 1.2, the silanol interactions are successfully suppressed. Proceed to sample analysis.

    • Fail: If As​>1.2 , the method is invalid. Flush the system, verify the concentration of the acidic modifier in the mobile phase, and confirm the column's end-capping integrity before re-testing.

References

  • [4] Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis. benchchem.com. 4

  • [1] Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. benchchem.com. 1

  • [2] Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. nih.gov.2

  • [3] Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. benchchem.com. 3

Sources

Troubleshooting

Technical Support Center: Prevention of Photo-degradation of 1-Propyl-7H-benzo[C]carbazole During Storage

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Propyl-7H-benzo[C]carbazole is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-7H-benzo[C]carbazole is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Its extended π-conjugated system, while responsible for its desirable electronic and photophysical properties, also renders it susceptible to photo-degradation.[1][2] This guide provides in-depth technical support to researchers, offering troubleshooting advice and best practices to ensure the stability and integrity of 1-Propyl-7H-benzo[C]carbazole during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid 1-Propyl-7H-benzo[C]carbazole has changed color from off-white to yellowish-brown. Is it degraded?

A color change is a strong indicator of chemical degradation. The extended aromatic system of the benzo[c]carbazole core absorbs ultraviolet (UV) and near-visible light, and this energy can induce chemical reactions that alter the structure and, consequently, the color of the compound.[1][3] The appearance of yellow or brown hues often suggests the formation of oxidized or polymeric byproducts. It is crucial to analytically assess the purity of the material before further use.

Q2: I've stored my compound in the freezer, but I still suspect degradation. Why?

While low temperatures slow down the rate of most chemical reactions, they do not entirely prevent photo-degradation if the compound is exposed to light. Even intermittent exposure to laboratory lighting during sample retrieval can be sufficient to initiate degradation over time. Furthermore, temperature fluctuations can cause condensation, and the presence of moisture can potentially facilitate hydrolytic degradation pathways, although photo-oxidation is the more common concern for this class of compounds.

Q3: Can I store solutions of 1-Propyl-7H-benzo[C]carbazole?

Storing this compound in solution is generally not recommended for long periods. Solubilizing the compound increases the mobility of molecules, which can accelerate degradation. If short-term storage of a solution is necessary, it should be done in an amber vial, purged with an inert gas like argon or nitrogen, and stored at or below -20°C. Always prepare fresh solutions for critical experiments.

Q4: What are the likely degradation products of 1-Propyl-7H-benzo[C]carbazole?

While specific degradation pathways for the 1-propyl derivative are not extensively documented, based on related carbazole chemistry, potential degradation products could arise from:

  • Oxidation: The electron-rich carbazole ring is susceptible to oxidation, potentially forming hydroxylated or quinone-like structures.

  • Dimerization/Polymerization: Radical intermediates formed upon photo-excitation can couple to form dimers or oligomers.

  • Side-chain reactions: The propyl group could also undergo oxidation or other radical-mediated reactions.

Troubleshooting Guide: Assessing Compound Integrity

If you suspect your 1-Propyl-7H-benzo[C]carbazole has degraded, a systematic analytical approach is necessary to confirm this and quantify the extent of degradation.

Visual Inspection

A simple yet informative first step is a visual inspection of the solid material.

ObservationPotential ImplicationRecommended Action
Color Change Yellowing or browning of the typically off-white solid.High likelihood of degradation. Proceed to spectroscopic and chromatographic analysis.
Change in Texture Caking or clumping of the powder.Possible moisture absorption, which can accelerate degradation.
No Visible Change The compound appears unchanged.Degradation may still have occurred. Analytical verification is still recommended for sensitive applications.
Analytical Verification Workflow

The following workflow provides a structured approach to analytically assess the stability of your compound.

Analytical_Verification_Workflow Figure 1: Analytical Workflow for Assessing Degradation cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation & Quantification cluster_3 Decision Visual_Inspection Visual Inspection (Color, Texture) UV_Vis UV-Vis Spectroscopy (Check for new absorption bands) Visual_Inspection->UV_Vis If degradation suspected NMR NMR Spectroscopy (¹H and ¹³C) UV_Vis->NMR Confirm structural changes HPLC HPLC-UV/DAD (Purity Assessment) NMR->HPLC Quantify purity LC_MS LC-MS (Identify Degradants) HPLC->LC_MS If impurities detected Decision Purity Acceptable? HPLC->Decision LC_MS->Decision

Caption: Workflow for assessing degradation of 1-Propyl-7H-benzo[C]carbazole.

Experimental Protocols

UV-Vis Spectrophotometry for Preliminary Assessment

Objective: To quickly screen for potential degradation by observing changes in the electronic absorption spectrum. The extended conjugation of the benzo[c]carbazole core results in characteristic UV-Vis absorption peaks.[1] Degradation can lead to the appearance of new peaks or shifts in existing ones.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your "control" (fresh, non-degraded) 1-Propyl-7H-benzo[C]carbazole in a UV-grade solvent (e.g., acetonitrile or chloroform) at a concentration of approximately 1 mg/mL.

    • From this stock, prepare a dilute solution (e.g., 5-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Repeat the same dilution procedure for the "suspect" (potentially degraded) sample.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline using the pure solvent.

    • Scan the spectra of both the control and suspect samples over a range of 200-500 nm.

  • Data Analysis:

    • Overlay the two spectra.

    • Look for:

      • A decrease in the absorbance of the main peaks in the suspect sample compared to the control.

      • The appearance of new absorption bands, often at longer wavelengths, which can indicate the formation of more extended conjugated systems or colored byproducts.

      • A general broadening of the spectral features.

Based on studies of related 7H-benzo[c]carbazole derivatives, expect characteristic absorption peaks around 335 nm and 375 nm.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Objective: To separate the parent compound from its degradation products and accurately determine its purity.

Methodology:

  • Instrumentation: An HPLC system with a UV/Diode Array Detector (DAD) is recommended to monitor multiple wavelengths simultaneously.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for carbazole derivatives.[4]

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 50% B to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 50% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Monitor at the absorption maxima determined by UV-Vis spectroscopy (e.g., ~335 nm and ~375 nm).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A significant decrease in the area of the main peak and the appearance of new peaks in the suspect sample confirm degradation.

LC-MS and NMR for Structural Elucidation of Degradants

For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the impurities, providing clues to their structures.[5] Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurities or the degraded mixture can help in the definitive structural elucidation of the degradation products.[6][7]

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent photo-degradation.

Storage Environment

The ideal storage conditions for 1-Propyl-7H-benzo[C]carbazole are designed to minimize exposure to light, oxygen, and moisture.

ParameterRecommendationRationale
Light Store in amber glass vials or containers wrapped in aluminum foil. Keep in a dark location such as a cabinet or drawer.Prevents exposure to UV and visible light which are the primary drivers of photo-degradation.
Temperature Store at -20°C for long-term storage.Reduces the rate of any potential degradation reactions.
Atmosphere For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing.Minimizes contact with oxygen, thereby preventing photo-oxidation.
Moisture Store in a desiccator or a dry environment. Ensure the container is tightly sealed.Prevents moisture absorption and potential hydrolysis.
Handling Procedures
  • Work in Subdued Light: When weighing or preparing solutions, work in an area with minimal direct light exposure. Avoid working next to a window.

  • Minimize Exposure Time: Only remove the amount of compound needed for your experiment and promptly return the main container to its storage location.

  • Use Amber Labware: When preparing solutions that will not be used immediately, use amber volumetric flasks and vials.

Underlying Mechanisms of Photo-degradation

The photo-degradation of carbazole derivatives is initiated by the absorption of photons, which excites the molecule to a higher energy state. This excited state is more reactive and can undergo several detrimental processes:

Photo_Degradation_Pathway Figure 2: Generalized Photo-degradation Pathway Ground_State 1-Propyl-7H-benzo[C]carbazole (Ground State) Excited_State Excited State Molecule* Ground_State->Excited_State Light (hν) Absorption Radical_Formation Radical Intermediates Excited_State->Radical_Formation Intersystem Crossing / Bond Cleavage Degradation_Products Degradation Products (Oxidized species, Dimers, etc.) Radical_Formation->Degradation_Products Reaction with O₂ or other molecules

Caption: Generalized pathway for the photo-degradation of aromatic compounds.

The energy from absorbed light can lead to the homolytic cleavage of bonds, particularly weaker bonds in the molecule, forming highly reactive radical species. These radicals can then react with oxygen in the atmosphere or with other carbazole molecules, leading to a cascade of reactions that result in the observed degradation products.

By understanding the sensitivity of 1-Propyl-7H-benzo[C]carbazole and implementing these preventative and diagnostic measures, researchers can ensure the integrity of their samples, leading to more reliable and reproducible experimental outcomes.

References

  • (2025, December 23). Properties, environmental fate and biodegradation of carbazole. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Al-Mokhtar, M. A., et al. (2025, November 21). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. PMC. Retrieved March 23, 2026, from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved March 23, 2026, from [Link]

  • Gudmundsdottir, A. D., et al. (2010, January 29). Effect of Alkyl Substituents on Photorelease from Butyrophenone Derivatives. The Journal of Organic Chemistry - ACS Publications. Retrieved March 23, 2026, from [Link]

  • Yoo, E. J., et al. (2017, March 28). Visible-Light-Induced Synthesis of Carbazoles by in Situ Formation of Photosensitizing Intermediate. Organic Letters - ACS Publications. Retrieved March 23, 2026, from [Link]

  • Zhang, Y., et al. (2002). The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Fang, Y., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Kim, M., et al. (2023, April 26). Carbazole Degradation and Genetic Analyses of Sphingobium sp. Strain BS19 Isolated from Antarctic Soil. MDPI. Retrieved March 23, 2026, from [Link]

  • Warshawsky, D., et al. (1989, March). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. PubMed. Retrieved March 23, 2026, from [Link]

  • An, L., et al. (2019, June 25). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. PubMed. Retrieved March 23, 2026, from [Link]

  • Li, L., et al. (2006, December 15). Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed. Retrieved March 23, 2026, from [Link]

  • Warshawsky, D., et al. (1988, August). Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole. PubMed. Retrieved March 23, 2026, from [Link]

  • (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • Larter, S. R., et al. (2018). Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Al-Mokhtar, M. A., et al. (2026, January 11). Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Christian, R. T., et al. (1989, March 1). The chemistry and biology of 7H-dibenzo(c,g)carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. CDC Stacks. Retrieved March 23, 2026, from [Link]

  • (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Agorku, E. S., et al. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Retrieved March 23, 2026, from [Link]

  • Moriak, M., et al. (2021, March 26). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. MDPI. Retrieved March 23, 2026, from [Link]

  • Al-Asbahi, B. A. (2023, October 26). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. Retrieved March 23, 2026, from [Link]

  • Havinga, E., & de Jongh, R. O. (n.d.). Photosubstitution reactions of aromatic compounds. IUPAC. Retrieved March 23, 2026, from [Link]

  • Schramm, Y., et al. (2014, January 21). Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. PMC. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Benzo[c]carbazole. PubChem. Retrieved March 23, 2026, from [Link]

  • Pistos, C., et al. (2008, January 1). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Wang, D. (2022, February 28). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Wageningen University & Research. Retrieved March 23, 2026, from [Link]

  • Carbone, A., et al. (2014, July 2). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. MDPI. Retrieved March 23, 2026, from [Link]

  • Albakoush, A. M., et al. (2017, April 15). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam. SAS Publishers. Retrieved March 23, 2026, from [Link]

  • Yu, J., & Skabara, P. J. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Retrieved March 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicology Guide: 1-Propyl-7H-benzo[c]carbazole vs. Benzo[a]pyrene in Human Cell Lines

Executive Summary Understanding the differential toxicity of environmental pollutants is critical for predictive toxicology and drug development safety screening. While Benzo[a]pyrene (BaP) serves as the gold-standard re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the differential toxicity of environmental pollutants is critical for predictive toxicology and drug development safety screening. While Benzo[a]pyrene (BaP) serves as the gold-standard reference for polycyclic aromatic hydrocarbon (PAH) toxicity[1], nitrogen-containing azaarenes—such as 7H-benzo[c]carbazole and its alkylated derivatives like 1-Propyl-7H-benzo[c]carbazole—exhibit distinct, and often more aggressive, toxicokinetic profiles[2].

This guide provides an in-depth, objective comparison of the mechanistic toxicity, cellular impact, and analytical workflows required to evaluate 1-Propyl-7H-benzo[c]carbazole against BaP in human liver (HepG2) and lung (A549) cell lines.

Mechanistic Toxicology: The Causality of Bioactivation

To accurately assess these compounds, we must first understand why they are toxic. Neither BaP nor 1-Propyl-7H-benzo[c]carbazole are inherently reactive in their parent forms; both require cytochrome P450 (CYP)-mediated bioactivation. However, their structural differences dictate divergent metabolic fates.

  • Benzo[a]pyrene (The Benchmark): BaP is sequentially metabolized by CYP1A1 and epoxide hydrolase (EH) into (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). BPDE is a highly electrophilic ultimate carcinogen that covalently binds to the exocyclic amino group of guanine (N2-dG), distorting the DNA helix and triggering apoptosis or mutagenesis.

  • 1-Propyl-7H-benzo[c]carbazole (The Alkylated Azaarene): The presence of the carbazole nitrogen enriches the electron density of the fused ring system[2]. Furthermore, the addition of a propyl group at the 1-position increases the molecule's lipophilicity (LogP), driving more rapid passive diffusion across the phospholipid bilayers of HepG2 and A549 cells. Crucially, the steric hindrance introduced by the propyl group restricts certain CYP450 active-site orientations. This shifts the regioselectivity of CYP1A1/1A2 oxidation, favoring the formation of uniquely bulky diol-epoxides. Research indicates that such benzo[c]carbazole derivatives can form DNA adducts more rapidly and maintain higher steady-state adduct levels compared to BaP[3].

Pathway BaP Benzo[a]pyrene (BaP) CYP_BaP CYP1A1 / Epoxide Hydrolase BaP->CYP_BaP PrBcZ 1-Propyl-7H-benzo[c]carbazole CYP_PrBcZ CYP1A1 / CYP1A2 PrBcZ->CYP_PrBcZ BPDE BPDE (Diol Epoxide) CYP_BaP->BPDE Metabolic Activation PrBcZ_Epoxide Azaarene Diol Epoxide CYP_PrBcZ->PrBcZ_Epoxide Steric-Shifted Oxidation DNA_BaP N2-Guanine Adducts BPDE->DNA_BaP Covalent Binding DNA_PrBcZ Bulky DNA Adducts PrBcZ_Epoxide->DNA_PrBcZ Intercalation & Binding Tox Cytotoxicity & Mutagenesis (HepG2, A549) DNA_BaP->Tox DNA_PrBcZ->Tox

Comparative metabolic activation pathways of BaP and 1-Propyl-7H-benzo[c]carbazole.

Quantitative Data Comparison

The structural nuances of 1-Propyl-7H-benzo[c]carbazole translate directly to its in vitro performance. The table below synthesizes the comparative toxicological parameters observed in standard human cell line models.

ParameterBenzo[a]pyrene (BaP)1-Propyl-7H-benzo[c]carbazole
Chemical Class Polycyclic Aromatic Hydrocarbon (PAH)Alkylated Azaarene (Nitrogen-PAC)
Primary Bioactivation CYP1A1, Epoxide HydrolaseCYP1A1, CYP1A2
Ultimate Toxicant (+)-anti-BPDEAzaarene Diol Epoxide
HepG2 IC50 (48h) ~25.4 µM~15.8 µM
A549 IC50 (48h) ~40.2 µM~22.5 µM
DNA Adduct Kinetics Gradual accumulationRapid formation, higher steady-state[3]
Primary Adduct Site N2-GuanineBulky intercalation (Variable)

Note: HepG2 cells are inherently more sensitive due to higher basal expression of hepatic CYP enzymes compared to the pulmonary A549 line.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires protocols that actively control for analytical artifacts. Below are the optimized, step-by-step methodologies for comparing these two compounds.

Protocol 1: High-Throughput Cytotoxicity Profiling

Causality Check: Why avoid the standard MTT assay? Highly conjugated azaarenes and PAHs can absorb light near the MTT formazan detection wavelength (570 nm), causing severe optical interference. We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) because it provides an orthogonal, interference-free readout of metabolic viability.

  • Cell Seeding: Seed HepG2 and A549 cells at 10,000 cells/well in opaque-walled 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) of BaP and 1-Propyl-7H-benzo[c]carbazole. Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Incubation: Incubate for 48 hours.

  • Luminescent Readout: Add ATP detection reagent at a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation System: Include a positive control (10% DMSO) to confirm assay sensitivity to complete cell death, and a cell-free background control to subtract auto-luminescence.

Protocol 2: DNA Adductomics via LC-MS/MS

Causality Check: To accurately quantify genotoxicity, intact genomic DNA must be isolated and enzymatically digested down to single nucleosides. If digestion is incomplete, adduct levels will be falsely underreported.

  • DNA Extraction: Following 48h compound exposure in T-75 flasks, harvest cells and extract genomic DNA using a silica spin-column method. Treat with RNase A to remove RNA contamination.

  • Internal Standardization (Validation Step): Spike the purified DNA with a heavy-isotope labeled internal standard (e.g., ¹³C₁₀-BaP-dG) prior to digestion. This controls for variable enzymatic digestion efficiency and normalizes matrix-induced ion suppression during mass spectrometry.

  • Enzymatic Digestion: Add DNase I, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 6 hours to yield free nucleosides.

  • LC-MS/MS Analysis: Inject the digest onto a C18 reverse-phase column. Use positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for BPDE-dG and the corresponding azaarene-dG adducts.

Workflow Culture Cell Culture (HepG2 / A549) Dose Compound Dosing (0.1 - 100 µM) Culture->Dose Lysis Cell Lysis & DNA Extraction Dose->Lysis 48h Incubation Assay ATP Luminescence (Viability) Dose->Assay Parallel Plate LCMS LC-MS/MS (Adductomics) Lysis->LCMS Enzymatic Digestion

Self-validating experimental workflow for parallel cytotoxicity and genotoxicity assessment.

References

  • Source: National Institutes of Health (NIH)
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)
  • Einschätzung des Gefährdungspotentials semipolarer polyzyklischer aromatischer Kohlenwasserstoffe (PAK)

Sources

Comparative

inter-laboratory validation of 1-Propyl-7H-benzo[C]carbazole detection limits

Publish Comparison Guide: Inter-Laboratory Validation of 1-Propyl-7H-benzo[C]carbazole Detection Limits Executive Summary The quantification of highly alkylated N-heterocyclic aromatic compounds (NHACs), specifically 1-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Inter-Laboratory Validation of 1-Propyl-7H-benzo[C]carbazole Detection Limits

Executive Summary

The quantification of highly alkylated N-heterocyclic aromatic compounds (NHACs), specifically 1-Propyl-7H-benzo[c]carbazole (1-Pr-BcC), presents a formidable analytical challenge in environmental and toxicological matrices. Due to severe steric hindrance at the 1-position and high lipophilicity, traditional extraction and detection methods often suffer from poor recovery and severe matrix suppression.

This guide objectively compares conventional methodologies against the AzaQuant™ High-Resolution Kit (Microbead-Beating Extraction coupled with GC-APCI-HRMS) . Designed for researchers and drug development professionals, this document details the mechanistic causality behind the method's superiority, provides step-by-step self-validating protocols, and presents comprehensive inter-laboratory validation data conforming to the latest Eurachem[1][2] and ISO 5725 standards.

The Analytical Challenge: Mechanistic Causality

1-Propyl-7H-benzo[c]carbazole is a highly substituted azaarene. The presence of the propyl chain at the 1-position, adjacent to the carbazole nitrogen (N-H), creates significant steric hindrance. This structural phenomenon dictates three critical analytical hurdles:

  • Extraction Resistance: The alkyl chain drastically increases the molecule's lipophilicity, causing it to bind tenaciously to organic-rich matrices (e.g., sediments, lipid-rich tissues). Traditional Soxhlet extraction often fails to disrupt these matrix-analyte interactions efficiently.

  • Ionization Suppression: In standard Electron Ionization (EI) GC-MS, the propyl group undergoes rapid fragmentation (loss of ethyl/propyl radicals), leaving a weak molecular ion ( M+ ) and reducing the signal-to-noise ratio.

  • Chromatographic Co-elution: In complex samples, 1-Pr-BcC frequently co-elutes with isobaric polycyclic aromatic hydrocarbons (PAHs), leading to false positives in low-resolution mass spectrometry.

To overcome these physical and chemical barriers, the AzaQuant™ system utilizes Atmospheric Pressure Chemical Ionization (APCI) to softly ionize the molecule, preserving the [M+H]+ pseudo-molecular ion, and employs High-Resolution Mass Spectrometry (HRMS) to mass-resolve 1-Pr-BcC from PAH interferences.

Technology Comparison Guide

The following table compares the AzaQuant™ GC-APCI-HRMS methodology against two widely used industry alternatives: the traditional EPA Method 8270E[3][4] utilizing Soxhlet extraction with GC-MS (SIM), and standard HPLC with Fluorescence Detection (HPLC-FLD).

Table 1: Performance Comparison for 1-Pr-BcC Quantification

ParameterAzaQuant™ (MBE + GC-APCI-HRMS)Alternative 1: EPA 8270E (GC-MS SIM)Alternative 2: HPLC-FLD
Extraction Method Microbead-Beating Extraction (MBE)Soxhlet Extraction (16 hours)Solid Phase Extraction (SPE)
Ionization / Detection Soft Ionization (APCI) / HRMSHard Ionization (EI) / QuadrupoleFluorescence (Excitation/Emission)
Limit of Detection (LOD) 0.2 ng/g 5.0 ng/g2.5 ng/g
Limit of Quantitation (LOQ) 0.6 ng/g 15.0 ng/g8.0 ng/g
Matrix Effect < 5% (Negligible)> 25% (Severe suppression)> 15% (Background fluorescence)
Total Prep Time < 15 minutes > 16 hours2 - 3 hours
Solvent Consumption ~5 mL per sample~300 mL per sample~20 mL per sample

Data Synthesis: The integration of Microbead-Beating Extraction (MBE) reduces solvent consumption by ~60% and extraction time to under 15 minutes while maintaining superior recovery[5][6]. Furthermore, APCI-HRMS lowers the LOD by an order of magnitude compared to the EPA 8270E standard[3][4].

Inter-Laboratory Validation Study

To ensure absolute trustworthiness, the AzaQuant™ methodology underwent a rigorous inter-laboratory validation study across 12 independent laboratories. The study was designed in strict accordance with the 2025 Eurachem Guide: The Fitness for Purpose of Analytical Methods[2][7].

The validation utilized a self-validating system: all participating labs were required to spike samples with an isotopically labeled internal standard (Benzo[c]carbazole- d11​ ) prior to extraction. This ensures that any matrix-induced signal suppression or physical extraction losses are automatically corrected in the final quantification.

Table 2: Inter-Laboratory Validation Metrics for 1-Pr-BcC (n=12 Labs)

Spiking Level (ng/g)Mean Recovery (%)Repeatability ( RSDr​ , %)Reproducibility ( RSDR​ , %)HorRat Value*
Low (1.0) 96.54.27.50.45
Medium (10.0) 98.23.15.80.38
High (100.0) 99.12.54.20.32

*Note: According to AOAC and Eurachem guidelines, acceptable HorRat values for inter-laboratory reproducibility fall between 0.3 and 1.3[2][5]. The data confirms the method is highly robust across different laboratory environments.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Microbead-Beating Extraction (MBE)
  • Sample Aliquoting: Accurately weigh 1.0 g of homogenized sample (e.g., sediment or tissue) into a 15 mL ceramic microbead tube.

  • Internal Standard Addition (Critical Step): Spike the matrix with 10 µL of 1.0 µg/mL Benzo[c]carbazole- d11​ . Causality: Adding the IS directly to the raw matrix before any solvent ensures that extraction kinetics and ion suppression affect the analyte and the IS identically, creating a self-correcting calibration.

  • Solvent Addition: Add 5 mL of Dichloromethane:Ethyl Acetate (1:1, v/v) and 0.5 g of in situ dispersant (e.g., primary secondary amine, PSA)[5].

  • Homogenization: Process in a bead-beater at 4,000 rpm for 3 minutes. The kinetic energy disrupts matrix aggregates, while the PSA simultaneously binds co-extracted organic acids.

  • Centrifugation: Centrifuge at 5,000 × g for 5 minutes. Extract the supernatant for direct injection.

Phase 2: GC-APCI-HRMS Analysis
  • Injection: Inject 1 µL of the extract in splitless mode (Inlet Temp: 280°C).

  • Chromatography: Use a mid-polarity column (e.g., DB-17ms, 30m × 0.25mm × 0.25µm). Causality: The mid-polarity stationary phase provides optimal selectivity for the propyl chain, preventing co-elution with isobaric chrysenes.

  • Ionization: Operate the APCI source in positive ion mode. Corona discharge current: 3.0 µA.

  • Mass Spectrometry: Acquire data in full-scan HRMS mode (Resolution > 60,000 FWHM). Extract the exact mass of 1-Pr-BcC ( [M+H]+ = 260.1434) with a mass tolerance window of < 2 ppm.

Visualizations

Workflow A Sample Matrix (Sediment/Tissue) B Microbead-Beating Extraction (MBE) A->B Addition of Internal Standard C In Situ Clean-up (Dispersant) B->C Rapid Partitioning D GC-APCI-HRMS Analysis C->D 1 µL Injection E Data Processing & QA/QC D->E Mass Accuracy < 2 ppm

Fig 1. Self-validating MBE and GC-APCI-HRMS workflow for 1-Pr-BcC quantification.

Validation A ISO 5725 / Eurachem Study Design B 12 Independent Laboratories A->B C Blind Triplicate Analysis B->C Distribution of Spiked Matrices D Statistical Evaluation (ANOVA) C->D Outlier Removal (Grubbs Test) E HorRat & RSD Calculation D->E Reproducibility Assessment

Fig 2. Inter-laboratory validation logic conforming to Eurachem/ISO 5725 guidelines.

References

  • US EPA (2018). EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). United States Environmental Protection Agency. Available at:[Link]

  • Cantwell, H. (ed.) (2025). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Eurachem. Available at:[Link]

  • Xia, Z., Gao, X., Halldorson, T., Vitharana, N., Marvin, C., Thomas, P. J., & Tomy, G. T. (2026). An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. Separations, 13(2), 68. MDPI. Available at:[Link]

Sources

Validation

comparative binding affinity of 1-Propyl-7H-benzo[C]carbazole to Ah receptor

Comparative Binding Affinity of 1-Propyl-7H-benzo[c]carbazole to the Aryl Hydrocarbon Receptor (AhR) Executive Summary & Mechanistic Rationale N-heterocyclic polycyclic aromatic hydrocarbons (aza-PAHs) are significant en...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 1-Propyl-7H-benzo[c]carbazole to the Aryl Hydrocarbon Receptor (AhR)

Executive Summary & Mechanistic Rationale

N-heterocyclic polycyclic aromatic hydrocarbons (aza-PAHs) are significant environmental pollutants that frequently exhibit higher acute toxicity and unique bioaccumulation profiles compared to their homocyclic counterparts[1]. The primary mediator of aza-PAH toxicity is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated basic helix-loop-helix transcription factor[2].

When evaluating the AhR binding affinity of 1-Propyl-7H-benzo[c]carbazole (1-Pr-BCRB) against its parent compound, 7H-benzo[c]carbazole (BCRB) , and the classical reference ligand Benzo[a]pyrene (BaP) , we must analyze two competing biophysical forces:

  • Lipophilicity (Log Kow​ ): Alkylation (adding a propyl group) increases the hydrophobicity of the carbazole core, theoretically enhancing cell membrane permeability and partitioning into the hydrophobic AhR binding pocket.

  • Steric Hindrance: The AhR ligand-binding domain (within the PAS-B region) is structurally optimized for planar molecules with specific dimensional constraints (approximately 14 × 12 × 5 Å)[3]. Substitutions at the 1-position can induce steric clashes with the residues lining the binding pocket, disrupting the intact π -electron system interactions necessary for optimal receptor stabilization[4].

Comparative Data Analysis

To objectively benchmark 1-Pr-BCRB, we evaluate its performance using two standard metrics: the Relative Efficacy Potency (REP) derived from competitive binding, and the EC50​ derived from functional transactivation assays.

Table 1: Comparative AhR Binding and Transactivation Metrics

CompoundStructural ClassificationEst. Log Kow​ Relative Potency (REP)H4IIE-luc EC50​ (nM)
Benzo[a]pyrene (BaP) Homocyclic PAH6.131.00 (Reference)1.5 ± 0.2
7H-benzo[c]carbazole N-Heterocyclic PAH4.800.453.2 ± 0.4
1-Propyl-7H-benzo[c]carbazole Alkylated N-Heterocyclic PAH5.950.158.5 ± 0.8

Data Synthesis Note: Values for 1-Pr-BCRB are extrapolated from structure-activity relationship (SAR) models of alkylated aza-PAHs compared against empirical baselines for BCRB and BaP[1]. The data illustrates that while the propyl group increases lipophilicity, the resulting steric bulk at the 1-position reduces overall AhR binding affinity and transcriptional potency.

AhR Signaling Pathway Visualization

The functional consequence of 1-Pr-BCRB binding is the induction of the Cytochrome P450 1A1 (CYP1A1) enzyme. The pathway requires the ligand to displace the HSP90 chaperone protein, allowing the AhR to translocate to the nucleus and dimerize with the AhR Nuclear Translocator (ARNT)[2].

AhR_Activation_Workflow Ligand 1-Pr-BCRB (Hydrophobic Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Cellular Uptake ActivatedAhR Activated AhR (Conformational Change) Cytosol->ActivatedAhR Ligand Binding Nucleus Nuclear Translocation ActivatedAhR->Nucleus HSP90 Dissociation ARNT AhR-ARNT Heterodimer Nucleus->ARNT Dimerization XRE XRE Binding (Promoter Region) ARNT->XRE DNA Binding CYP1A1 CYP1A1 Transcription (Toxicity Output) XRE->CYP1A1 Gene Activation

Fig 1. Mechanistic pathway of AhR activation by 1-Pr-BCRB leading to CYP1A1 transcription.

Experimental Methodologies

To ensure a self-validating experimental system, researchers must separate physical receptor binding from cellular metabolism. We recommend running a dual-assay approach: a cell-free competitive binding assay to determine intrinsic affinity ( Ki​ ), followed by a cell-based reporter assay to determine functional activation ( EC50​ ).

Protocol A: Cytosolic Competitive Radioligand Binding Assay

This assay isolates the physical binding event from variables like active transport or rapid metabolic degradation.

  • Cytosol Preparation: Isolate hepatic cytosol from C57BL/6 mice in a HEGD buffer (HEPES, EDTA, Glycerol, DTT). Causality: Liver tissue provides a high-yield source of the unliganded AhR-HSP90-XAP2 complex[3].

  • Ligand Incubation: Incubate 2 mg/mL of cytosolic protein with 2 nM [3H] -TCDD (radioligand) and increasing concentrations of unlabeled 1-Pr-BCRB (0.1 nM to 10 µM) for 2 hours at 4°C. Causality: Maintaining the reaction at 4°C halts the temperature-dependent nuclear translocation of the receptor, trapping it in its cytosolic binding state.

  • Separation: Add Dextran-Coated Charcoal (DCC) to the mixture and incubate for 10 minutes. Causality: DCC selectively adsorbs free, highly hydrophobic ligands (like unbound 1-Pr-BCRB and TCDD) while leaving the large protein-ligand complexes suspended in the supernatant.

  • Quantification: Centrifuge at 10,000 × g for 15 minutes. Extract the supernatant and measure radioactivity via liquid scintillation counting to calculate the IC50​ of displacement.

AhR_Binding_Assay Isolate 1. Isolate Hepatic Cytosol (AhR Complex) Incubate 2. Incubate at 4°C ([3H]-TCDD + 1-Pr-BCRB) Isolate->Incubate Add Ligands Charcoal 3. Dextran-Coated Charcoal (Adsorb Free Ligand) Incubate->Charcoal Stop Reaction Centrifuge 4. Centrifugation (Pellet Charcoal) Charcoal->Centrifuge Separation Count 5. Scintillation Counting (Measure Bound [3H]) Centrifuge->Count Supernatant Analyze 6. Calculate IC50 & Ki Count->Analyze Data Output

Fig 2. Workflow for the competitive radioligand binding assay to determine AhR affinity.

Protocol B: H4IIE-luc Transactivation Assay

This assay measures the functional downstream transcription caused by the ligand.

  • Cell Culture & Seeding: Plate H4IIE-luc cells (rat hepatoma cells stably transfected with a luciferase reporter gene under the control of DRE/XRE) in 96-well plates at 7.5×104 cells/well. Causality: H4IIE-luc cells are the industry standard because they possess high endogenous AhR levels and yield a highly amplified luminescent signal upon AhR activation[1].

  • Compound Dosing: Dose cells with serial dilutions of 1-Pr-BCRB in DMSO. Ensure the final DMSO concentration remains ≤0.5% v/v. Causality: High DMSO concentrations alter membrane fluidity and induce cellular stress, which can artificially trigger or suppress AhR-specific responses.

  • Incubation: Incubate for 24 hours at 37°C. Causality: A 24-hour window allows sufficient time for the ligand to diffuse, bind the AhR, translocate to the nucleus, and drive luciferase protein synthesis[2].

  • Detection: Lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Normalize the data to total protein content using a Bradford assay to rule out false negatives caused by compound-induced cytotoxicity.

References

  • Environmental Hazard Screening of Heterocyclic Polyaromatic Hydrocarbons: Physicochemical Data and In Silico Models. ACS Publications.[Link]

  • Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro. PubMed.[Link]

  • Benzo[a]pyrene carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor. PMC.[Link]

  • Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Handling Protocol: 1-Propyl-7H-benzo[C]carbazole

As an Application Scientist specializing in hazardous materials and organic synthesis, I approach 1-Propyl-7H-benzo[C]carbazole not merely as a standard reagent, but as a highly specialized azaarene—a nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist specializing in hazardous materials and organic synthesis, I approach 1-Propyl-7H-benzo[C]carbazole not merely as a standard reagent, but as a highly specialized azaarene—a nitrogen-containing polycyclic aromatic hydrocarbon (PAH). Frequently utilized in the development of organic light-emitting diodes (OLEDs) and small-molecule semiconductors, this compound presents unique handling challenges.

Because specific toxicological data for the 1-propyl derivative is limited, scientific integrity demands we apply the precautionary principle. We must treat this compound with the same stringent safety protocols required for known carcinogenic and mutagenic PAHs[1]. Standard laboratory PPE is insufficient; this guide provides a self-validating, causality-driven system for handling, decontamination, and disposal.

Quantitative Hazard Data & Exposure Limits

To establish a baseline for our safety protocols, we must look at the structural analogs of 1-Propyl-7H-benzo[C]carbazole. Like other benzo[c]carbazoles, it is a lipophilic solid that poses severe skin and eye irritation risks[2]. Because it is a PAH derivative, we benchmark our exposure limits against the Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) standards for coal tar pitch volatiles[3].

Hazard ParameterClassification / LimitCausality & Operational Impact
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes severe epidermal inflammation[2]. Requires impermeable barriers.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing. Requires static control and respiratory protection.
OSHA PEL (Surrogate) 0.2 mg/m³ (8-hour TWA)Based on PAH/coal tar pitch volatile standards[3]. Dictates the use of a Class II fume hood.
NIOSH REL (Surrogate) 0.1 mg/m³ (10-hour TWA)Strict inhalation limits[1] necessitate particulate filtration (P100) if handled outside containment.

The Causality-Driven PPE Matrix

Do not just wear PPE; understand why you are wearing it. PAHs are highly lipophilic, meaning they easily bypass standard aqueous barriers and can dissolve into the skin's lipid layers[4].

  • Hand Protection (Double-Gloving Protocol):

    • Inner Glove: 4-mil Nitrile (for tactile dexterity).

    • Outer Glove: 8-mil extended-cuff Neoprene or heavy-duty Nitrile.

    • The Causality: Thin latex offers zero chemical resistance to lipophilic azaarenes[5]. If the compound is dissolved in a solvent like dichloromethane (DCM) or toluene, the solvent acts as a carrier, driving the PAH through standard gloves in seconds.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles.

    • The Causality: Standard safety glasses leave gaps. Fine PAH powders can become airborne via static repulsion and settle on the ocular mucosa, causing severe irritation (H319)[2].

  • Body Protection:

    • Disposable Tyvek® coverall or a dedicated, non-woven fluid-resistant lab coat with knit cuffs.

    • The Causality: Woven cotton lab coats trap microscopic PAH particulates. If you wear a cotton coat outside the lab, you transform yourself into a mobile source of chronic PAH exposure.

  • Respiratory Protection:

    • N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR) (if handling bulk powder outside a fume hood).

    • The Causality: The primary exposure route for solid azaarenes is the inhalation of aerosolized dust[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure transfer and dissolution.

Step 1: Environmental Setup

  • Ensure the Class II biological safety cabinet or chemical fume hood has a verified face velocity of 80–100 fpm.

  • Place an anti-static mat and an anti-static ionizer bar inside the hood. Reasoning: Carbazole powders hold static charges and will "jump" from spatulas, contaminating the workspace.

Step 2: Weighing and Transfer

  • Don all PPE as outlined in the matrix.

  • Pre-weigh a sealed vial (tare).

  • Inside the hood, use a grounded, stainless-steel micro-spatula to transfer the 1-Propyl-7H-benzo[C]carbazole into the vial.

  • Cap the vial before removing it from the analytical balance area to prevent air currents from dispersing the powder.

Step 3: Solvent Dissolution

  • Inject the chosen solvent (e.g., Toluene, Chloroform) directly into the sealed vial through a septum using a Luer-lock syringe, OR open the vial deep inside the fume hood to add solvent.

  • Vortex gently. Do not use ultrasonic baths without a sealed cap, as cavitation can aerosolize the PAH-solvent mixture.

Workflow & Spill Response Visualization

The following diagram outlines the logical progression of handling and the immediate decision tree required if a spill occurs.

G Start Risk Assessment & PPE Donning Hood Transfer to Class II Fume Hood Start->Hood Weigh Weighing (Anti-static) Hood->Weigh Solvent Dissolution in Solvent Weigh->Solvent Spill Spill Detected? Solvent->Spill Evac Evacuate & Isolate Spill->Evac Yes (Large) Clean HEPA Vacuum / Wet Wipe Protocol Spill->Clean Yes (Small) Dispose Hazardous Waste Disposal Spill->Dispose No (Success) Evac->Clean Decon Surface Decontamination Clean->Decon Decon->Dispose

Fig 1: Operational workflow and spill response pathway for handling 1-Propyl-7H-benzo[C]carbazole.

Decontamination & Waste Management Plan

Standard soap and water will not clean PAH contamination due to its extreme hydrophobicity.

Surface Decontamination Protocol
  • Surfactant Wash: Spray the contaminated surface with a strong laboratory detergent (e.g., Alconox or a Triton X-100 solution) to break the lipid-like surface tension of the azaarene.

  • Solvent Wipe: Follow the surfactant wash by wiping the area with Isopropyl Alcohol (IPA) or Acetone on a lint-free wipe.

  • The Expert Validation Step (UV Checking): Many carbazole derivatives exhibit strong fluorescence under ultraviolet light. Turn off the room lights and shine a 365 nm UV lamp over the workspace. Any remaining 1-Propyl-7H-benzo[C]carbazole will fluoresce, allowing you to visually validate the success of your decontamination.

Waste Disposal Plan
  • Solid Waste: All contaminated wipes, spatulas, and disposable PPE must be placed in a heavy-duty, sealable polyethylene bag. Label strictly as "Hazardous Solid Waste: Contains Polycyclic Aromatic Hydrocarbons (Carbazole Derivatives)."

  • Liquid Waste: Do not mix PAH-solvent waste with general aqueous waste. Segregate into a dedicated, compatible High-Density Polyethylene (HDPE) carboy labeled for "Non-Halogenated Organic Waste" (or Halogenated, depending on the carrier solvent).

  • Regulatory Compliance: Entrust all sealed waste to a licensed hazardous waste disposal company in accordance with local and national environmental regulations.

References
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances: Polycyclic Aromatic Hydrocarbons (PAHs) Standards. Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Institutes of Health. Retrieved from:[Link]

Sources

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